1,2,3,4-Tetrahydro-1,8-naphthyridine
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVGQCBSJLDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516325 | |
| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-87-5 | |
| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,2,3,4-Tetrahydro-1,8-Naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 1,2,3,4-tetrahydro-1,8-naphthyridine, a crucial scaffold in medicinal chemistry. The document details the prevalent synthetic strategies, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for key reactions. Furthermore, it elucidates the biological context of these molecules through signaling pathway diagrams, offering insights for drug development professionals.
Introduction
The this compound core is a privileged heterocyclic motif found in a variety of biologically active compounds. Its structural rigidity and ability to act as a bioisostere for functionalities like the guanidinium group of arginine have made it a valuable component in the design of therapeutic agents. Derivatives of this scaffold have shown promise as integrin antagonists and inhibitors of the human serotonin transporter (hSERT), highlighting their potential in treating conditions ranging from fibrosis to depression.[1][2][3] This guide focuses on the primary synthetic methodologies for accessing this important chemical entity.
The most common and well-established approach to the synthesis of this compound involves a two-step sequence:
-
Synthesis of the aromatic 1,8-naphthyridine core: This is typically achieved through the Friedländer annulation reaction.
-
Reduction of the 1,8-naphthyridine core: This subsequent step involves the selective hydrogenation of one of the pyridine rings to yield the desired tetrahydro derivative.
Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are key starting materials. Various catalytic systems and reaction conditions have been developed to improve the efficiency and environmental footprint of this reaction.
Experimental Protocol: A Greener Friedländer Synthesis in Water
This protocol is adapted from a method that utilizes water as a solvent and choline hydroxide as a biocompatible, ionic liquid catalyst.
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound (e.g., acetone, cyclopentanone)
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5-1.5 mmol).
-
Add 1 mL of water to the flask and commence stirring.
-
Introduce choline hydroxide (1 mol%) to the reaction mixture.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C and continue stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 6-12 hours), allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (40 mL) and water (10 mL).
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data for Friedländer Synthesis
The following table summarizes the quantitative data for the synthesis of various 1,8-naphthyridine derivatives using the environmentally benign choline hydroxide-catalyzed method in water.
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | 99 |
| 2 | Cyclopentanone | 2,3-Cyclopenteno-1,8-naphthyridine | 8 | 97 |
| 3 | Cyclohexanone | 2,3-Cyclohexeno-1,8-naphthyridine | 8 | 98 |
| 4 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 10 | 95 |
| 5 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][4][5]naphthyridine | 10 | 92 |
Reduction of 1,8-Naphthyridine to this compound
The selective reduction of one of the pyridine rings of the 1,8-naphthyridine scaffold is a critical step in obtaining the desired 1,2,3,4-tetrahydro derivative. This transformation is most commonly achieved through catalytic hydrogenation or transfer hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. Various catalysts, including platinum, palladium, and ruthenium-based systems, have been employed for this purpose. Asymmetric hydrogenation using chiral catalysts can also afford enantiomerically enriched products.[1]
This protocol describes the asymmetric hydrogenation of a 2,7-disubstituted 1,8-naphthyridine using a chiral ruthenium catalyst.
Materials:
-
2,7-Disubstituted-1,8-naphthyridine
-
[RuCl₂(benzene)]₂
-
(S)-Xyl-BINAP
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, a mixture of [RuCl₂(benzene)]₂ (0.01 mmol) and (S)-Xyl-BINAP (0.02 mmol) in dry DMF (1.0 mL) is heated at 100 °C for 30 minutes. The solvent is then removed under vacuum.
-
Hydrogenation: To the prepared catalyst, add the 2,7-disubstituted-1,8-naphthyridine (0.2 mmol) and methanol (2.0 mL).
-
Place the reaction vessel in an autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas (50 atm).
-
Stir the reaction mixture at 50 °C for 12-24 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The product can be purified by column chromatography on silica gel.
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to the use of high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a transition metal catalyst. Indoline and isopropanol are common hydrogen donors.
This protocol details the transfer hydrogenation of a 2-substituted-1,8-naphthyridine using an iridium catalyst and indoline as the hydrogen source.
Materials:
-
2-Substituted-1,8-naphthyridine
-
2-Methylindoline
-
[Cp*IrCl₂]₂
-
tert-Amyl alcohol
-
Nitrogen gas
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine the 2-substituted-1,8-naphthyridine (0.2 mmol), 2-methylindoline (0.3 mmol), and [Cp*IrCl₂]₂ (1 mol%).
-
Add tert-amyl alcohol (1.0 mL) to the mixture.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
The product can be purified by preparative thin-layer chromatography or column chromatography.
Quantitative Data for Reduction of 1,8-Naphthyridines
The following table provides a comparative summary of various methods for the reduction of 1,8-naphthyridine derivatives.
| Entry | Substrate | Method | Catalyst | H₂ Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2,7-Diphenyl-1,8-naphthyridine | Asymmetric Hydrogenation | [RuCl₂(benzene)]₂ / (S)-Xyl-BINAP | H₂ (50 atm) | MeOH | 50 | 24 | >95 | 99 |
| 2 | 2-Phenyl-1,8-naphthyridine | Transfer Hydrogenation | [Cp*IrCl₂]₂ | 2-Methylindoline | t-Amyl alcohol | 110 | 16 | 68 | N/A |
| 3 | 2,7-Dimethyl-1,8-naphthyridine | Metal-free Hydrogenation | B(C₆F₅)₃ / tBu₃P | H₂ (40 atm) | Toluene | 100 | 24 | 98 | N/A |
| 4 | 1,8-Naphthyridine | Catalytic Hydrogenation | Pt₂O | H₂ | Methanolic HCl | RT | - | - | N/A |
Biological Context and Signaling Pathways
This compound derivatives have emerged as significant scaffolds in drug discovery due to their interaction with key biological targets. Their ability to mimic the guanidinium group of arginine allows them to function as antagonists for integrins, particularly αvβ3. Furthermore, certain derivatives have been identified as inhibitors of the human serotonin transporter (hSERT).
Integrin αvβ3 Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is involved in various physiological and pathological processes, including angiogenesis, tumor metastasis, and fibrosis.[2] Antagonists of αvβ3 can disrupt these processes. The binding of a this compound-based antagonist to αvβ3 can inhibit downstream signaling cascades.
Caption: Inhibition of Integrin αvβ3 signaling by a this compound antagonist.
Human Serotonin Transporter (hSERT) Inhibition
The human serotonin transporter is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. It is a primary target for many antidepressant medications. Small molecule inhibitors can block the function of hSERT, leading to an increase in the extracellular concentration of serotonin. Some this compound derivatives have been shown to act as allosteric inhibitors of hSERT.
Caption: Mechanism of hSERT inhibition by a this compound derivative.
Conclusion
The synthesis of this compound is a well-documented process, with the Friedländer annulation followed by reduction being the most reliable and versatile route. The development of greener synthetic methods and efficient catalytic systems for the reduction step has made this valuable scaffold more accessible for research and development. The demonstrated biological activities of its derivatives, particularly as integrin antagonists and hSERT inhibitors, underscore the importance of this heterocyclic core in the ongoing quest for novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals working with this promising class of compounds.
References
- 1. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. αvβ3 and α5β1 integrin recycling pathways dictate downstream Rho kinase signaling to regulate persistent cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of 1,2,3,4-Tetrahydro-1,8-Naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile backbone for a wide array of pharmacologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, enabling targeted interactions with various biological macromolecules. The mechanism of action of compounds incorporating this scaffold is not singular; rather, it is dictated by the specific substitutions on the naphthyridine ring system. This guide provides an in-depth exploration of the primary, well-characterized mechanisms of action for key classes of this compound derivatives, complete with quantitative data, experimental protocols, and visual representations of the associated signaling pathways.
Arginine Mimetics and Integrin Inhibition
The this compound core is frequently employed as a bioisostere for the guanidinium group of arginine. This application is particularly prominent in the design of Arg-Gly-Asp (RGD) peptide mimetics that target integrins, a family of transmembrane receptors crucial for cell adhesion and signaling.
The partially saturated pyridine ring of the tetrahydro-1,8-naphthyridine moiety reduces the basicity compared to arginine (pKa ≈ 7 vs. 13.8), which can lead to improved pharmacokinetic properties such as enhanced cell permeability.[1] Despite the lower basicity, the spatial arrangement of nitrogen atoms allows it to replicate the "side-on" salt-bridge binding interaction that arginine's guanidinium group forms with aspartic acid residues within the integrin binding pocket.[1]
By mimicking this critical interaction, these compounds can act as competitive antagonists of integrins, such as αvβ3, αvβ5, and α5β1, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival. This mechanism is particularly relevant in the context of anti-angiogenic and anti-fibrotic therapies.
Quantitative Data: Integrin Inhibition
| Compound Class | Target Integrin | Assay Type | Potency (IC50/Ki) | Reference |
| Tetrahydro-1,8-naphthyridine-based RGD mimetics | αv Integrins | Not Specified | Not Specified | [1] |
Experimental Protocols
Horner-Wadsworth-Emmons-based Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as Arginine Mimetics
This protocol outlines a three-step synthetic sequence to produce the core structures for integrin inhibitors.[1]
-
Horner-Wadsworth-Emmons Olefination: A phosphonate is reacted with an aldehyde to form an alkene. The specific conditions involve using a base like potassium tert-butoxide (KOt-Bu) in a solvent such as tetrahydrofuran (THF) at 0 °C.[1]
-
Diimide Reduction: The resulting alkene is reduced to an alkane.
-
Global Deprotection: Protecting groups are removed to yield the final amine. This is often achieved using a strong acid like 7.4 M HCl at elevated temperatures (100 °C).[1]
This synthetic route is notable for its high yields (63-83% over three steps) and the avoidance of column chromatography, making it suitable for large-scale synthesis.[1]
Signaling Pathway Diagram
Caption: Inhibition of integrin signaling by a this compound-based RGD mimetic.
HIV-1 Integrase Inhibition
Derivatives of the broader naphthyridine family, including structures conceptually related to the tetrahydro-1,8-naphthyridine core, are potent inhibitors of HIV-1 integrase. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The inhibition can occur through two distinct mechanisms:
a) Active Site Inhibition: Compounds featuring an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide or a 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine pharmacophore act as integrase strand transfer inhibitors (INSTIs).[2][3] Their mechanism involves the chelation of divalent metal cations (typically Mg²⁺) within the enzyme's active site.[2][3] This metal chelation is critical for the catalytic activity of the integrase, and its disruption prevents the strand transfer step of viral DNA integration.
b) Allosteric Inhibition: A distinct class of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has been identified as allosteric inhibitors of HIV-1 integrase.[4] These compounds do not bind to the active site but rather to the interface between the integrase and the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for the tethering of the pre-integration complex to the host chromatin. By disrupting this interaction, these allosteric inhibitors prevent the proper integration of the viral DNA.
Quantitative Data: HIV-1 Integrase Inhibition
| Compound | Mechanism | Assay | Potency | Reference |
| L-870,810 | Active Site Inhibition | Antiviral Activity | Potent | [2] |
| 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives | Allosteric Inhibition | Anti-HIV-1 Activity | Active in cell culture | [4] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This assay is used to evaluate the inhibitory activity of compounds against the catalytic step of DNA integration.
-
Reaction Mixture Preparation: Recombinant HIV-1 integrase is incubated with a labeled model DNA substrate that mimics the viral DNA terminus.
-
Inhibitor Addition: The test compound (e.g., L-870,810) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The strand transfer reaction is initiated by the addition of a target DNA substrate and the required metal cofactor (Mg²⁺ or Mn²⁺).
-
Quenching and Analysis: The reaction is stopped after a defined period, and the products are separated by gel electrophoresis and quantified to determine the extent of inhibition.
Signaling Pathway Diagrams
Caption: Active site inhibition of HIV-1 integrase by a naphthyridine carboxamide derivative.
Caption: Allosteric inhibition of the HIV-1 integrase-LEDGF/p75 interaction.
Modulation of G-Protein Coupled Receptors (GPCRs)
The tetrahydro-naphthyridine scaffold has also been incorporated into ligands that modulate the activity of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors and beta-adrenergic receptors.
a) Negative Allosteric Modulation of mGlu2: Tetrahydro-1,7-naphthyridine-2-carboxamides have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).[5] These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event induces a conformational change in the receptor that reduces its affinity for and/or its response to glutamate, thereby dampening the downstream signaling cascade which involves the inhibition of adenylyl cyclase and the modulation of ion channels.[5]
b) Beta-Adrenergic Receptor Antagonism: Certain 1,8-naphthyridine derivatives have been shown to act as antagonists at β1 and β2-adrenergic receptors.[6] They competitively block the binding of endogenous catecholamines like epinephrine and norepinephrine. This action inhibits the isoproterenol-induced phosphorylation of phospholamban, a key regulator of cardiac muscle contractility, and can also inhibit forskolin-stimulated cAMP production.[6]
Quantitative Data: GPCR Modulation
| Compound Class | Target | Mechanism | Assay | Potency | Reference |
| Tetrahydro-1,7-naphthyridine-2-carboxamides | mGlu2 | NAM | GIRK dose-response assays | High affinity and selectivity | [5] |
| 1,8-Naphthyridine derivatives | β1/β2-adrenergic receptors | Antagonist | Inhibition of isoproterenol-induced PLB phosphorylation | 30 µM (Compound 9) | [6] |
Experimental Protocols
In Vitro Autoradiography for mGlu2 Target Engagement
This protocol is used to confirm the specific binding of a radiolabeled ligand to its target receptor in tissue sections.[5]
-
Tissue Preparation: Brain sections from rats are prepared and mounted on slides.
-
Radioligand Incubation: The sections are incubated with a solution containing the ¹¹C-labeled tetrahydro-naphthyridine derivative (e.g., [¹¹C]14a).
-
Blocking Experiment (for specificity): In a parallel experiment, sections are pre-incubated with a high concentration of a non-radiolabeled mGlu2 ligand (either the same compound or a known selective ligand) to saturate the receptors before adding the radioligand.
-
Washing and Imaging: The sections are washed to remove unbound radioligand, dried, and exposed to a phosphor imaging plate or film to visualize the distribution and density of binding. A significant reduction in signal in the blocked sections confirms specific binding to mGlu2.
Signaling Pathway Diagram
Caption: Negative allosteric modulation of the mGlu2 receptor by a tetrahydro-naphthyridine derivative.
Other Notable Mechanisms
The versatility of the 1,8-naphthyridine scaffold extends to several other biological targets:
-
Antimicrobial Activity: Many 1,8-naphthyridine derivatives, including the foundational quinolone antibiotic nalidixic acid, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
-
Anticancer Activity: Certain derivatives exhibit anticancer properties through various mechanisms, including the inhibition of kinases like Fibroblast Growth Factor Receptor (FGFR) and the induction of apoptosis in cancer cells.[7]
-
Anti-mycobacterial Activity: 1,8-Naphthyridine-3-carbonitrile analogues have shown promise as anti-tuberculosis agents by targeting the enoyl-ACP reductase (InhA), an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis.[8]
Conclusion
The this compound core is not associated with a single mechanism of action but is a highly adaptable scaffold that can be chemically modified to target a diverse range of biological entities. Its utility as an arginine mimetic for integrin inhibition, a pharmacophore for HIV-1 integrase inhibition, and a modulator of GPCRs highlights its significance in modern drug discovery. The specific mechanism of any given derivative is a direct consequence of its unique substitution pattern, which must be individually characterized to understand its pharmacological profile. This guide serves as a foundational resource for researchers aiming to leverage this privileged structure in the development of novel therapeutics.
References
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 1,2,3,4-Tetrahydro-1,8-naphthyridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives. Due to the limited availability of public spectroscopic data for the unsubstituted parent compound, this document focuses on closely related, well-characterized analogues. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers valuable insights for the identification and characterization of this important heterocyclic scaffold.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for derivatives of this compound. This information is crucial for comparative analysis and structural elucidation in research and development settings.
Table 1: ¹H NMR Spectroscopic Data for 7-Substituted this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 7-(2-(Azetidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine [1] | CDCl₃ | 7.04 (d, J = 7.3 Hz, 1H), 6.33 (d, J = 7.3 Hz, 1H), 4.81 (br s, 1H), 3.38 (t, J = 5.4 Hz, 2H), 3.08 (dd, J = 10.8, 7.4 Hz, 1H), 2.98–2.83 (m, 2H), 2.67 (t, J = 6.4 Hz, 2H), 2.54 (td, J = 8.1, 2.9 Hz, 2H), 2.48 (dd, J = 11.0, 7.6 Hz, 1H), 2.37 (br s, 1H), 2.09–1.85 (m, 4H), 1.70 (q, J = 7.8 Hz, 2H), 1.35 (dq, J = 12.2, 7.7 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data for 7-Substituted this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 7-(2-(Azetidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine [1] | CDCl₃ | 158.3, 155.7, 136.6, 113.1, 111.1, 53.1, 46.8, 41.6, 39.5, 37.0, 34.7, 32.6, 26.3, 21.5 |
Table 3: IR and Mass Spectrometry Data for 7-Substituted this compound Derivatives
| Compound | IR (neat, cm⁻¹) | Mass Spectrometry (LC-MS/HRMS) |
| 7-(2-(Azetidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine [1] | 3253, 2926, 2855, 1599 | LC-MS (HpH): 0.75 min (232) ([M+H]⁺, 100% purity a/a); HRMS: calculated for C₁₄H₂₂N₃⁺ ([M+H]⁺) 232.1808, found 232.1816 |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for this compound derivatives. These methodologies can be adapted for the analysis of new analogues.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2] Data processing involves Fourier transformation and baseline correction.
Infrared (IR) Spectroscopy
IR spectra are often acquired using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid or oil samples. The spectra are typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Low-resolution mass spectra are commonly obtained using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). High-resolution mass spectra (HRMS) for accurate mass measurements are also performed using ESI coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm elemental composition.[1]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Caption: General workflow for synthesis and spectroscopic analysis.
References
The Chemistry of 1,2,3,4-Tetrahydro-1,8-naphthyridine: A Core Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and its ability to serve as a bioisostere for arginine have made it a cornerstone in the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and pharmacological applications of the this compound core, with a focus on its role in the development of novel therapeutics.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies, each with its own advantages and limitations.
Classical Approaches:
A common and long-standing method involves the Friedländer annulation of a 2-aminonicotinaldehyde with a ketone to form the aromatic 1,8-naphthyridine ring system.[1] Subsequent hydrogenation of the pyridine ring affords the desired this compound. While effective, this method often requires harsh reaction conditions and may suffer from limited functional group tolerance and regioselectivity.[1]
Modern Synthetic Methodologies:
More contemporary approaches offer milder reaction conditions and greater control over substitution patterns.
-
Horner-Wadsworth-Emmons (HWE) Olefination: A notable and efficient method involves a Horner-Wadsworth-Emmons reaction of a phosphonate-functionalized this compound with an aldehyde.[1] This approach is particularly useful for introducing diverse side chains at the 7-position.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, are powerful tools for the synthesis and functionalization of the 1,8-naphthyridine scaffold. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
-
Photoredox Catalysis: Emerging strategies utilizing photoredox catalysis have enabled the synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines from readily available primary amines. This approach involves a hydroaminoalkylation of halogenated vinylpyridines followed by an intramolecular SNAr N-arylation.
-
Double Sonogashira Reactions and Chichibabin Cyclization: The synthesis of certain this compound fragments has been accomplished through a sequence of double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by a Chichibabin cyclization.
The following diagram illustrates a generalized workflow for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines via the Horner-Wadsworth-Emmons approach.
Reactivity of the this compound Core
The this compound scaffold possesses two distinct nitrogen atoms, allowing for selective functionalization. The secondary amine in the saturated ring is nucleophilic and can readily undergo a variety of transformations.
-
N-Alkylation and N-Acylation: The N1 nitrogen can be functionalized through standard N-alkylation and N-acylation reactions. These reactions provide a straightforward means of introducing a wide range of substituents, which can be crucial for modulating the pharmacological properties of the molecule.
-
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the N1 nitrogen with aryl halides, providing access to N-aryl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.
-
Functionalization of the Pyridine Ring: The pyridine ring can be functionalized through various methods, including electrophilic aromatic substitution, although the electron-deficient nature of the ring can make this challenging. More commonly, functional groups are introduced at the synthesis stage or through cross-coupling reactions if a suitable handle (e.g., a halogen) is present on the aromatic ring.
Pharmacological Activity and Therapeutic Applications
Derivatives of 1,8-naphthyridine exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[2][3][4] The this compound core is particularly prominent as an arginine mimetic in the design of integrin inhibitors.[1]
Integrin Antagonists:
Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins.[1] this compound derivatives have been successfully employed as RGD mimetics to develop potent and selective integrin antagonists, particularly for αvβ3 and αvβ6 integrins.[1] These antagonists have therapeutic potential in a range of diseases, including fibrosis and cancer.
The following diagram depicts a simplified integrin signaling pathway and the mechanism of action of this compound-based RGD mimetics.
Quantitative Biological Data
The following table summarizes available quantitative data for this compound derivatives and structurally related compounds.
| Compound/Derivative Class | Target | Activity (IC50) | Reference |
| 1,8-Naphthyridine derivatives | Carbonic Anhydrase-II | 0.44 ± 0.19 µM | [5] |
| 1,8-Naphthyridine derivatives | Carbonic Anhydrase-IX | 0.11 ± 0.03 µM | [5] |
| 1,8-Naphthyridine derivatives | Carbonic Anhydrase-XII | 0.32 ± 0.07 µM | [5] |
| 1,8-Naphthyridine derivatives | Tissue-nonspecific alkaline phosphatase (b-TNAP) | 0.122 ± 0.06 µM | [5] |
| 1,8-Naphthyridine derivatives | Calf-intestinal alkaline phosphatase (c-IAP) | 0.107 ± 0.02 µM | [5] |
| 1,2,3,4-Tetrahydroquinoline derivatives | αVβ3 Integrin | Significant antagonist activity | [6] |
Note: Data for some entries are for the broader class of 1,8-naphthyridines or closely related scaffolds, as specific quantitative data for this compound derivatives is limited in publicly available literature.
Experimental Protocols
Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate
-
Step 1: Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate: To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.46 g, 9.85 mmol) in THF (35 mL) at room temperature was added diethyl chlorophosphate (1.70 mL, 11.76 mmol). Then, isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol) was added dropwise over 5 minutes. After 5 minutes, the reaction was quenched slowly with saturated NH4Cl (45 mL). The phases were separated, and the aqueous phase was extracted with ethyl acetate (2 x 40 mL). The combined organic phases were washed with brine (100 mL), passed through a hydrophobic frit, and concentrated in vacuo.
-
Step 2: Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate: To a stirred solution of diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate (4.74 g, 15.51 mmol) in THF (62 mL) under a nitrogen atmosphere at -42 °C, was added s-BuLi (1.4 M in cyclohexane, 33 mL, 46.2 mmol). The reaction mixture was stirred for 1 hour, then quenched with saturated NH4Cl (15 mL) and diluted with ethyl acetate (10 mL). The phases were separated, and the aqueous phase was extracted with ethyl acetate (2 x 20 mL). The combined organic phases were passed through a hydrophobic frit and concentrated in vacuo to afford the title compound.
General Procedure for Horner-Wadsworth-Emmons Olefination
To a stirred solution of diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate (0.50 mmol) and the desired aldehyde (1.5 mmol) in THF (10 mL) under a nitrogen atmosphere at 0 °C, was added potassium tert-butoxide (1 M in THF, 1.8 mL, 1.8 mmol) dropwise. The reaction mixture was stirred for 5-10 minutes and then quenched with saturated NH4Cl (10 mL). The phases were separated, and the organic phase was extracted with ethyl acetate (2 x 15 mL). The combined organic phases were passed through a hydrophobic frit and concentrated in vacuo. The residue can be further purified by chromatography if necessary.
Conclusion
The this compound scaffold continues to be a valuable and versatile platform in drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical properties and its ability to act as a key pharmacophore in targeting a range of biological targets, ensures its continued importance in the development of novel therapeutics. Further exploration of its synthetic diversification and biological activities will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroquinoline-containing alphaVbeta3 integrin antagonists with enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2,3,4-Tetrahydro-1,8-Naphthyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a valuable building block in the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides an in-depth overview of the synthesis, pharmacological activities, and structure-activity relationships of this important scaffold, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several synthetic routes. The classical approach involves the Friedländer annulation of a 2-aminonicotinaldehyde with a suitable ketone to form the aromatic 1,8-naphthyridine, followed by catalytic hydrogenation to yield the tetrahydro- derivative.[1] More recent methods, such as the Horner-Wadsworth-Emmons-based approach, offer alternative strategies with potentially higher yields and milder reaction conditions.[1]
Experimental Protocol: Horner-Wadsworth-Emmons Approach to 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines
This protocol describes a three-step synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, which are useful as arginine mimetics.[1]
Step 1: Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate
To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous THF at room temperature is added diethyl chlorophosphate (1.2 eq). Then, isopropylmagnesium chloride (1.5 eq) is added dropwise over 5 minutes. After stirring for an additional 5 minutes, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude phosphoramidate. This intermediate is then dissolved in THF, cooled to -42°C, and treated with s-BuLi (3.0 eq). After 20 minutes, diethyl chlorophosphate (1.1 eq) is added, and the reaction is stirred for another 20 minutes before quenching with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the desired diphosphorylated product.
Step 2: Horner-Wadsworth-Emmons Olefination
To a stirred solution of the diphosphorylated product (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, potassium tert-butoxide (1.5 eq of a 1 M solution in THF) is added dropwise. The reaction is stirred for 7 minutes and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
Step 3: Diimide Reduction and Deprotection
To a stirred suspension of the olefination product (1.0 eq) and potassium carbonate (4.0 eq) in DMF at 100°C, benzenesulfonyl hydrazide (3.0 eq) is added portion-wise. The reaction is stirred for 30 minutes, cooled to room temperature, and partitioned between dichloromethane and saturated aqueous LiCl. The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The resulting residue is then heated in 7.4 M HCl at 100°C for 1.5 hours. After cooling, the reaction mixture is diluted with water, washed with dichloromethane, basified to pH 14 with 2 M NaOH, and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine product.
Pharmacological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory effects. The following tables summarize key quantitative data for representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | HeLa (Cervical Cancer) | 0.7 | [2] |
| 16 | HL-60 (Leukemia) | 0.1 | [2] |
| 16 | PC-3 (Prostate Cancer) | 5.1 | [2] |
| 14 | HeLa (Cervical Cancer) | 2.6 | [2] |
| 15 | HeLa (Cervical Cancer) | 2.3 | [2] |
| 12 | HBL-100 (Breast Cancer) | 1.37 | [3] |
| 17 | KB (Oral Cancer) | 3.7 | [3] |
| 22 | SW-620 (Colon Cancer) | 3.0 | [3] |
| Table 1: Anticancer Activity of this compound Derivatives. |
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 6c | Phosphodiesterase 5 (PDE5) | 0.056 | [4][5] |
| ITH4012 | Acetylcholinesterase | 800 | [6] |
| 15 | ALK5 | 6 | [7] |
| 19 | ALK5 | 4 | [7] |
| Table 2: Enzyme Inhibitory Activity of this compound Derivatives. |
Key Signaling Pathways
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 1,8-naphthyridine derivatives have been shown to target components of this pathway.[8]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflows and Protocols
Drug Discovery Workflow for Novel Kinase Inhibitors
The discovery of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential anticancer compounds.[2]
1. Cell Seeding:
-
Harvest cancer cells from culture and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel drug candidates. Its synthetic accessibility and diverse pharmacological profile make it an attractive starting point for medicinal chemistry campaigns targeting a variety of diseases. This guide has provided a comprehensive overview of the key aspects of drug discovery centered on this scaffold, from its synthesis to its biological evaluation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the development of the next generation of therapeutics based on this remarkable molecular framework.
References
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ITH4012 (ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate), a novel acetylcholinesterase inhibitor with "calcium promotor" and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one is a heterocyclic organic compound belonging to the naphthyridine family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of the core compound, 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one. The document summarizes available quantitative data, outlines a representative synthetic protocol, and illustrates a generalized biological signaling pathway associated with the broader 1,8-naphthyridine class of molecules.
Chemical Identity and Physical Properties
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one, also known by its IUPAC name 2,3-dihydro-1H-1,8-naphthyridin-4-one, is a bicyclic molecule with the chemical formula C₈H₈N₂O.[1] Its structure consists of a dihydropyridinone ring fused to a pyridine ring.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | 2,3-dihydro-1H-1,8-naphthyridin-4-one | [1] |
| CAS Number | 676515-33-6 | [1] |
| Melting Point | 136-140 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available for water, ethanol, or DMSO | |
| pKa | Data not available |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one is not available in the public domain. Characterization of this compound would typically involve the following spectroscopic techniques:
-
¹H NMR Spectroscopy: Would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyridinone ring.
-
¹³C NMR Spectroscopy: Would reveal the number of unique carbon environments, including the carbonyl carbon and the carbons of the two rings.
-
Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H and C=O functional groups.
-
Mass Spectrometry: Would confirm the molecular weight of the compound.
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one is not explicitly described in the available literature. However, a general and representative method for the synthesis of related 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves a microwave-assisted intramolecular inverse-electron-demand Diels-Alder reaction.[2][3] A plausible synthetic route for the target compound could be adapted from similar preparations of naphthyridinone cores.
Representative Synthetic Workflow:
Below is a conceptual workflow for the synthesis of a substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one, which illustrates the key chemical transformations that could be adapted.
Caption: Conceptual workflow for the synthesis of the naphthyridinone core.
Biological Activity and Signaling Pathways
While specific biological studies on 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one are limited, the broader class of 1,8-naphthyridine derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[4] These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4]
The mechanism of action for many 1,8-naphthyridine derivatives involves the inhibition of key enzymes. For instance, some derivatives are known to target DNA gyrase and topoisomerase IV in bacteria, leading to their antibacterial effects.[5] In eukaryotic cells, various protein kinases and other enzymes have been identified as targets.
Generalized Signaling Pathway for 1,8-Naphthyridine Derivatives:
The following diagram illustrates a generalized signaling pathway that can be modulated by 1,8-naphthyridine derivatives, leading to downstream cellular effects such as apoptosis in cancer cells.
Caption: Generalized mechanism of action for 1,8-naphthyridine derivatives.
Conclusion
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one represents a core heterocyclic structure with significant potential for the development of novel therapeutic agents. While foundational physicochemical data for this compound are available, further experimental characterization, including determination of its solubility, pKa, and detailed spectral analysis, is warranted. The exploration of its specific biological targets and signaling pathways will be crucial for elucidating its therapeutic potential and guiding the design of future derivatives with enhanced efficacy and selectivity. This technical guide serves as a valuable resource for researchers by consolidating the current knowledge and highlighting areas for future investigation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic core is the foundation for a multitude of derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. This technical guide provides an in-depth overview of the key biological activities of 1,8-naphthyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to support ongoing research and drug development efforts.
Anticancer Activity
1,8-Naphthyridine derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of critical cellular targets such as topoisomerase II and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2]
Quantitative Anticancer Activity Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various 1,8-naphthyridine derivatives against several cancer cell lines.
Table 1: Cytotoxicity of 1,8-Naphthyridine-3-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | HBL-100 (Breast) | 1.37 | [3][4] |
| 17 | KB (Oral) | 3.7 | [3][4] |
| 22 | SW-620 (Colon) | 3.0 | [3][4] |
| 22 | Multiple Cell Lines | - | [5] |
| 31 | Multiple Cell Lines | - | [5] |
| 34 | Multiple Cell Lines | - | [5] |
Table 2: Cytotoxicity of 2-Substituted-1,8-naphthyridine Derivatives
| Compound ID | HeLa (Cervical) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Reference |
| 14 | 2.6 | 1.5 | 2.7 | [6][7] |
| 15 | 2.3 | 0.8 | 11.4 | [6][7] |
| 16 | 0.7 | 0.1 | 5.1 | [6][7] |
Table 3: Cytotoxicity of 1-Propargyl-1,8-naphthyridine-3-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 22 | Multiple | Potent | [8] |
| 31 | Multiple | Potent | [8] |
| 34 | Multiple | Potent | [8] |
Key Anticancer Mechanisms and Signaling Pathways
1.2.1. Topoisomerase II Inhibition
Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors, interfering with the enzyme's ability to manage DNA topology during replication and transcription.[9] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase II inhibition.
1.2.2. EGFR Signaling Pathway Inhibition
Other derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[2] By blocking the EGFR signaling cascade, these compounds can halt uncontrolled cell growth.
Caption: Inhibition of the EGFR signaling cascade.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 1,8-naphthyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1,8-Naphthyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,8-naphthyridine derivative in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents, with nalidixic acid being a notable early example. Modern derivatives, including fluoroquinolones, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,8-naphthyridine derivatives against various microbial strains.
Table 4: Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound Class/ID | Microbial Strain | MIC (µg/mL) | Reference |
| Nalidixic acid derivatives | Various bacteria | - | |
| Fluoroquinolones | Various bacteria | - | |
| 1,8-Naphthyridine-3-thiosemicarbazides (44a-b) | S. aureus | 6-7 mM | |
| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) (45a-b) | S. aureus | 6-7 mM | |
| 7-methyl-1,8-naphthyridinone derivatives (31b, 31f) | B. subtilis (resistant) | Potent |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,8-naphthyridine derivatives using the broth microdilution method.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
1,8-Naphthyridine derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
McFarland turbidity standards (0.5)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, a growth indicator like resazurin can be added, or the absorbance can be read using a microplate reader.
-
Anti-inflammatory Activity
Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Quantitative Anti-inflammatory Activity Data
Table 5: Anti-inflammatory Activity of 1,8-Naphthyridine-2-carboxamide Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| HSR2104 | NO Production | - | LPS-treated BV2 microglia | |
| HSR2104 | TNF-α Production | - | LPS-treated BV2 microglia | |
| HSR2104 | IL-6 Production | - | LPS-treated BV2 microglia |
Experimental Protocol: Measurement of NO, TNF-α, and IL-6 Inhibition
This protocol outlines the procedure for assessing the anti-inflammatory activity of 1,8-naphthyridine derivatives by measuring their ability to inhibit the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or PMA-differentiated THP-1 cells).
Materials:
-
Macrophage-like cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
1,8-Naphthyridine derivative stock solution (in DMSO)
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include untreated and LPS-only controls.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
-
TNF-α and IL-6 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control.
-
Determine the IC₅₀ values for the inhibition of each mediator.
-
Conclusion
The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key mechanisms, is intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds. Further exploration of structure-activity relationships and the elucidation of novel molecular targets will undoubtedly unlock the full therapeutic potential of 1,8-naphthyridine derivatives.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and key data for 1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold in the design of various therapeutic agents.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Physical Form | Solid |
Synthesis Pathway Overview
The primary route for the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines involves a two-step process. The first step is the construction of the aromatic 1,8-naphthyridine core, which is then followed by a selective reduction of one of the pyridine rings.
Methodological & Application
Application Notes: Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines are important heterocyclic scaffolds in medicinal chemistry, frequently employed as arginine mimetics in the design of peptidomimetic pharmaceuticals.[1] Their structure allows them to replicate the key salt-bridge binding interactions of arginine with protein targets, such as integrins.[1] Consequently, these moieties are integral components of various integrin inhibitors, which are being investigated as potential therapeutics for conditions like idiopathic pulmonary fibrosis.[1]
Challenges in Synthesis
Traditional synthetic routes to these scaffolds often rely on the late-stage hydrogenation of fully aromatic 1,8-naphthyridine precursors.[1] These precursors are typically assembled via a Friedländer reaction, which can involve harsh conditions, limited functional group tolerance, and issues with regiochemical control, complicating large-scale synthesis and purification.[1]
A Facile Horner-Wadsworth-Emmons (HWE) Approach
A more recent and facile approach utilizes a Horner-Wadsworth-Emmons (HWE) reaction, offering a three-step sequence that proceeds in high yields without the need for chromatographic purification.[1] This method provides a significant advantage over traditional routes, particularly for library synthesis and process development. The key to this transformation is the use of a phosphoramidate protecting group, which is stable to the metalation steps involved.[1] This modern approach is characterized by its efficiency and milder reaction conditions.
Experimental Protocols
Protocol 1: Facile Synthesis via Horner-Wadsworth-Emmons (HWE) Approach
This protocol is adapted from a novel method for the assembly of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine-based arginine mimetics.[1]
Step 1: Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
-
To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.46 g, 9.85 mmol) in THF (35 mL) at room temperature, add diethyl chlorophosphate (1.70 mL, 11.76 mmol).
-
Add isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol) dropwise over 5 minutes.
-
After 5 minutes, quench the reaction slowly with a saturated aqueous solution of NH4Cl (45 mL).
-
Separate the phases and extract the aqueous phase with ethyl acetate (2 x 40 mL).
-
Wash the combined organic layers with brine (100 mL), pass through a hydrophobic frit, and concentrate in vacuo to yield the phosphoramidate.
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a stirred solution of the phosphoramidate from Step 1 in THF, add s-BuLi at -42 °C.
-
After stirring for 20 minutes, add the desired aldehyde and allow the reaction to proceed.
-
Quench the reaction with saturated NH4Cl.
-
Extract with an organic solvent, dry, and concentrate to obtain the olefin product.
Step 3: Diimide Reduction and Deprotection
-
Subject the olefin product to diimide reduction conditions to saturate the double bond.
-
Perform a global deprotection to remove any protecting groups and isolate the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine product.
Protocol 2: Traditional Synthesis via Friedländer Condensation and Hydrogenation
This protocol represents a more traditional approach to the synthesis of the tetrahydro-1,8-naphthyridine core.
Step 1: Friedländer Annulation
-
Combine 2-aminonicotinaldehyde with a suitable ketone in a reaction vessel.
-
Add a catalyst, which can be either acid or base, and a suitable solvent (e.g., water).[2]
-
Heat the reaction mixture to the required temperature and maintain for the necessary reaction time to form the aromatic 1,8-naphthyridine.
-
Cool the reaction and isolate the product, which may require purification to remove regioisomers and other byproducts.
Step 2: Catalytic Hydrogenation
-
Dissolve the 1,8-naphthyridine product from Step 1 in a suitable solvent such as ethanol.
-
Add a hydrogenation catalyst, for example, palladium on charcoal.[3]
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the hydrogenation is complete.
-
Filter off the catalyst and concentrate the solvent to obtain the 1,2,3,4-tetrahydro-1,8-naphthyridine product.
Data Presentation
Table 1: Summary of Yields for the HWE-Based Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines
| Step | Product | Starting Materials | Reagents | Yield | Reference |
| 1 | Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | Diethyl chlorophosphate, iPrMgCl | Not specified | [4] |
| 2 & 3 | 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines | Phosphonate from Step 1, Aldehyde | s-BuLi, Diimide | 63-83% (over 3 steps) | [1] |
Table 2: Representative Reaction Conditions for Traditional Synthesis
| Step | Reaction Type | Key Reagents | Solvent | Conditions | Reference |
| 1 | Friedländer Condensation | 2-aminonicotinaldehyde, Ketone | Water | Varies | [2] |
| 2 | Catalytic Hydrogenation | H2, Pd/C | Ethanol | Room Temperature | [3] |
Visualizations
Caption: Workflow for the Horner-Wadsworth-Emmons based synthesis.
Caption: Traditional synthesis via Friedländer condensation and hydrogenation.
References
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tetrahydronaphthyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, valuable scaffolds in drug discovery, utilizing a Horner-Wadsworth-Emmons (HWE) based approach. This methodology offers high yields and purities, often without the need for chromatographic purification.[1]
Overview of the Synthetic Approach
The synthesis is a three-step sequence involving a Horner-Wadsworth-Emmons olefination, followed by a diimide reduction and a final deprotection step.[1][2] This method is particularly advantageous due to the use of a phosphoramidate protecting group, which is stable under the metalation conditions required for the HWE reaction.[1][2] The overall yields for this process are reported to be in the range of 63-83% over the three steps.[1][2]
A crucial aspect of the Horner-Wadsworth-Emmons step is the premixing of the aldehyde and the phosphonate reagent before the addition of the base (e.g., potassium tert-butoxide). This prevents the self-condensation of the phosphonate.[1]
Experimental Protocols
The following protocols are based on the successful synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as described in the literature.[1][3]
Synthesis of the Key Phosphonate Intermediate
The synthesis of the key diphosphorylated compound is a critical precursor for the Horner-Wadsworth-Emmons reaction.
Protocol for Diethyl (7-(diethoxyphosphoryl)-1,2,3,4-tetrahydro-1,8-naphthyridin-8-yl)methylphosphonate:
-
To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.46 g, 9.85 mmol) in anhydrous tetrahydrofuran (THF, 35 mL) at room temperature, add diethyl chlorophosphate (1.70 mL, 11.76 mmol).
-
Add isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol) dropwise over 5 minutes.
-
After stirring for an additional 5 minutes, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 45 mL).
-
Separate the phases and extract the aqueous phase with ethyl acetate (2 x 40 mL).
-
Combine the organic layers, wash with brine (100 mL), pass through a hydrophobic frit, and concentrate in vacuo to yield the crude product.
Step 1: Horner-Wadsworth-Emmons Olefination
This step creates the carbon-carbon double bond, extending the alkyl chain at the 7-position of the tetrahydronaphthyridine core.
General Protocol for Horner-Wadsworth-Emmons Olefination:
-
In a dry flask under an inert atmosphere, dissolve the phosphonate intermediate (1.0 equivalent) and the desired aldehyde (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (KOt-Bu, 1.5 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step.
Step 2: Diimide Reduction of the Alkene
The newly formed double bond is selectively reduced to a single bond using diimide, generated in situ.
General Protocol for Diimide Reduction:
-
Dissolve the crude olefin from the previous step in a suitable solvent such as methanol or THF.
-
Add 2-nitrobenzenesulfonylhydrazide (NBSH, 3.0 equivalents).
-
Add triethylamine (TEA, 3.0 equivalents) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate to give the crude reduced product.
Step 3: Global Deprotection
The final step involves the removal of the phosphoramidate and any other protecting groups (e.g., Boc) to yield the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Protocol for Deprotection:
-
Dissolve the crude product from the diimide reduction in a solution of 7.4 M hydrochloric acid (HCl).[3]
-
Heat the solution at 100 °C for 1.5 to 3.5 hours.[3]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous phase with dichloromethane (DCM) to remove any organic impurities.
-
Basify the aqueous phase to pH ≈ 14 with 2 M sodium hydroxide (NaOH).[3]
-
Extract the product into DCM (multiple extractions may be necessary).
-
Combine the organic extracts, pass through a hydrophobic frit, and concentrate in vacuo to afford the final product.[3]
Quantitative Data
The following table summarizes the reported yields for the three-step synthesis of various 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.
| Aldehyde Substrate | HWE Olefin Product | Diimide Reduction Product | Final Deprotected Amine | Overall Yield (3 steps) |
| Isovaleraldehyde | Not Isolated | Not Isolated | 7-(3-Methylbutyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | 79%[3] |
| 3-Phenylpropionaldehyde | Not Isolated | Not Isolated | 7-(3-Phenylpropyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | 82%[3] |
| Boc-L-phenylalaninal | Benzyl (S)-3-(2-(8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)-3-fluoropyrrolidine-1-carboxylate | Not Isolated | (S)-2-Amino-3-phenyl-1-(1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)propan-1-ol | 63%[3] |
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for Tetrahydronaphthyridine Synthesis
Caption: Three-step synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.
References
Application Notes and Protocols: Asymmetric Hydrogenation of 1,8-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of 1,8-naphthyridines is a potent strategy for the synthesis of chiral 1,2,3,4-tetrahydro-1,8-naphthyridines. These saturated heterocyclic motifs are significant building blocks in medicinal chemistry and drug discovery, appearing in a variety of biologically active compounds.[1][2][3][4] This document provides detailed application notes and experimental protocols for this important transformation, with a focus on ruthenium-catalyzed systems that have demonstrated high efficiency and enantioselectivity.[1][2][5]
Overview of Catalytic Systems
The enantioselective hydrogenation of 1,8-naphthyridines has been successfully achieved using various transition metal catalysts. Chiral cationic ruthenium diamine complexes have emerged as particularly effective, providing excellent yields and enantioselectivities (up to 99% ee) for a range of 2,7-disubstituted 1,8-naphthyridine derivatives.[1][2][5] While ruthenium catalysts are well-documented for this specific transformation, other noble metal catalysts such as those based on iridium and rhodium are also widely used for the asymmetric hydrogenation of other N-heteroarenes and may be applicable.[6][7][8]
Data Presentation: Ruthenium-Catalyzed Asymmetric Hydrogenation
The following table summarizes the quantitative data for the asymmetric hydrogenation of various 2,7-disubstituted 1,8-naphthyridines using a chiral cationic ruthenium diamine complex.
Table 1: Asymmetric Hydrogenation of 2,7-Disubstituted 1,8-Naphthyridines with Ru-Diamine Catalyst [1][2]
| Entry | Substrate (R1, R2) | Catalyst Loading (mol %) | Solvent | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | R1=Me, R2=Me | 1 | MeOH | 50 | 50 | 12 | >99 | 98 |
| 2 | R1=Et, R2=Et | 1 | MeOH | 50 | 50 | 12 | >99 | 99 |
| 3 | R1=n-Pr, R2=n-Pr | 1 | MeOH | 50 | 50 | 12 | >99 | 99 |
| 4 | R1=i-Pr, R2=i-Pr | 1 | MeOH | 50 | 50 | 24 | >99 | 97 |
| 5 | R1=Ph, R2=Ph | 1 | MeOH | 50 | 50 | 12 | >99 | 96 |
| 6 | R1=4-MeOPh, R2=4-MeOPh | 1 | MeOH | 50 | 50 | 12 | >99 | 95 |
| 7 | R1=4-FPh, R2=4-FPh | 1 | MeOH | 50 | 50 | 12 | >99 | 97 |
| 8 | R1=4-ClPh, R2=4-ClPh | 1 | MeOH | 50 | 50 | 12 | >99 | 96 |
| 9 | R1=4-BrPh, R2=4-BrPh | 1 | MeOH | 50 | 50 | 12 | >99 | 95 |
| 10 | R1=2-Naphthyl, R2=2-Naphthyl | 1 | MeOH | 50 | 50 | 24 | >99 | 94 |
| 11 | R1=Me, R2=Ph | 1 | MeOH | 50 | 50 | 12 | >99 | 98 |
Catalyst: [Ru(p-cymene)((R,R)-Ts-DPEN)]OTf. Data is compiled from representative examples in the cited literature.
Experimental Protocols
The following are generalized protocols for the asymmetric hydrogenation of 1,8-naphthyridines based on reported methods.[1][2]
Materials and General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be freshly distilled and degassed prior to use.
-
1,8-Naphthyridine substrates can be synthesized via established literature procedures, such as the Friedländer annulation.[9][10][11]
-
Chiral ruthenium catalysts may be commercially available or synthesized according to literature procedures.
General Procedure for Asymmetric Hydrogenation
-
To a dried Schlenk tube or a glass vial inside a glovebox, add the 1,8-naphthyridine substrate (e.g., 0.1 mmol, 1.0 equiv) and the chiral ruthenium catalyst (e.g., 0.001 mmol, 0.01 equiv).
-
Add the degassed solvent (e.g., Methanol, 2.0 mL).
-
The Schlenk tube or vial is then placed in a stainless-steel autoclave.
-
The autoclave is sealed, purged with hydrogen gas (H2) three times, and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydro-1,8-naphthyridine product.
Determination of Conversion and Enantiomeric Excess
-
Conversion: The conversion of the starting material can be determined by ¹H NMR spectroscopy or by High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture.
-
Enantiomeric Excess (ee): The enantiomeric excess of the product is determined by chiral stationary phase HPLC analysis. The specific column, eluent, flow rate, and detection wavelength should be optimized for each substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation of 1,8-naphthyridines.
Caption: General experimental workflow for asymmetric hydrogenation.
Proposed Catalytic Cycle
The diagram below outlines a plausible catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of a 1,8-naphthyridine. The general mechanism for asymmetric hydrogenation of heteroarenes involves the formation of an active catalyst species, coordination of the substrate, hydride transfer, and regeneration of the catalyst.[6][12]
Caption: Proposed catalytic cycle for Ru-catalyzed hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - figshare - Figshare [figshare.com]
- 6. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06409F [pubs.rsc.org]
Application Notes and Protocols for Kinase Inhibitor Design Using the 1,2,3,4-Tetrahydro-1,8-Naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Its derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][3] The 1,2,3,4-tetrahydro-1,8-naphthyridine core, as a saturated analog of the 1,8-naphthyridine scaffold, offers a three-dimensional architecture that can provide improved target engagement and selectivity. This document provides a comprehensive overview of the application of the this compound scaffold in kinase inhibitor design, including synthetic protocols, bioassay methodologies, and relevant signaling pathways. While specific quantitative data for this compound kinase inhibitors is emerging, the extensive research on the parent 1,8-naphthyridine scaffold provides a strong foundation for the design and development of novel inhibitors based on the tetrahydro- core.
Data Presentation: Kinase Inhibitory Activity of Naphthyridine Derivatives
The following tables summarize the kinase inhibitory activities of various naphthyridine derivatives. This data, primarily on the aromatic naphthyridine scaffold, serves as a benchmark for the design and evaluation of novel this compound-based inhibitors.
Table 1: Inhibitory Activity of 1,6-Naphthyridine Derivatives against c-Met Kinase [4]
| Compound | Structure | c-Met IC50 (µM) | A549 IC50 (µM) | Hela IC50 (µM) |
| 26b | 1,6-Naphthyridine Derivative | 0.045 | 1.97 | 1.89 |
| 26c | 1,6-Naphthyridine Derivative | 0.032 | 1.23 | 1.15 |
Table 2: Inhibitory Activity of Benzo[c][3][5]naphthyridine Derivatives against Pim Kinases [6]
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | MV-4-11 IC50 (nM) |
| Example 1 | <10 | <10 | <30 |
| Example 2 | <10 | <10 | <30 |
Table 3: Cytotoxic Activity of 2-Aryl-1,8-naphthyridin-4-ones [5]
| Compound | A549 IC50 (µM) | Caki-2 IC50 (µM) |
| 11 | 9.4 | 19.1 |
| 12 | 10.9 | 17.5 |
| 13 | 2.3 | 13.4 |
Experimental Protocols
I. General Synthesis of this compound Derivatives
A common route to synthesize the this compound scaffold is through the reduction of the corresponding 1,8-naphthyridine precursor. The following is a general protocol.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-1,8-Naphthyridines via Reduction
-
Dissolution: Dissolve the substituted 1,8-naphthyridine precursor (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
II. In Vitro Kinase Inhibition Assay
The following is a general protocol for a luminescence-based kinase assay to determine the IC50 values of test compounds.
Protocol 2: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 4X solution of the test compound (e.g., a this compound derivative) in kinase reaction buffer.
-
Prepare a 4X ATP solution in kinase reaction buffer.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 1.25 µL of the 4X test compound solution.
-
Initiate the kinase reaction by adding 1.25 µL of the 4X ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
III. Cell-Based Kinase Activity Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
Protocol 3: Western Blot for Phospho-Kinase Levels
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, Hela) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total kinase levels) to determine the effect of the inhibitor on kinase phosphorylation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The 1,8-naphthyridine scaffold and its derivatives have been shown to target several key signaling pathways implicated in cancer.[3] The following diagrams illustrate two of the most relevant pathways.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway, another key target in cancer therapy.
Experimental Workflow
The following diagram outlines a typical workflow for the design and evaluation of this compound-based kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor design and evaluation.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1,2,3,4-Tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutics such as integrin inhibitors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Data Presentation: NMR Spectral Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the this compound core structure. Note that actual shifts will vary depending on substitution patterns. The data presented for a related benzo[b][1][2]naphthyridone derivative provides a reference for the expected chemical shifts and coupling constants.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |
| H-2 | 3.30 - 3.60 | 45.0 - 50.0 | t (J = 5-7 Hz) |
| H-3 | 1.80 - 2.10 | 20.0 - 25.0 | m |
| H-4 | 2.70 - 3.00 | 25.0 - 30.0 | t (J = 6-8 Hz) |
| H-5 | 6.50 - 6.80 | 110.0 - 115.0 | d (J = 7-9 Hz) |
| H-6 | 7.20 - 7.50 | 135.0 - 140.0 | dd (J = 7-9, 4-6 Hz) |
| H-7 | 8.00 - 8.30 | 145.0 - 150.0 | d (J = 4-6 Hz) |
| NH (N-1) | 4.50 - 5.50 (broad s) | - | - |
| NH (N-8) | 6.00 - 7.00 (broad s) | - | - |
Note: Data is compiled from typical values for substituted tetrahydronaphthyridines and related benzo[b][1][2]naphthyridone structures.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.[2]
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) for the analysis of complex mixtures and to provide structural information through fragmentation patterns.
Data Presentation: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| This compound | ESI+ | 135.0917 | 135.0919 |
| Substituted Derivative Example | ESI+ | Varies | Varies |
Note: The exact mass is a key parameter for confirming the elemental composition.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a typical mobile phase system. The gradient can be optimized to achieve good separation of the analyte from any impurities.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for these nitrogen-containing compounds.
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Chromatographic Techniques
Chromatography is essential for the purification and purity assessment of this compound derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
Data Presentation: Chromatographic Data
| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Purity (%) |
| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA | Varies | >95% |
| GC | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | Helium | Varies | >95% |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is commonly used. The separation can be performed isocratically or with a gradient elution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable this compound derivatives.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of about 10 µg/mL.[3]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to library spectra.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion techniques.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and thermal parameters are refined against the experimental data to improve the model and obtain the final crystal structure.
-
Visualizations
Experimental Workflow for Characterization
Integrin Signaling Pathway
This compound derivatives can act as mimetics of the Arg-Gly-Asp (RGD) tripeptide, which is a recognition motif for integrin receptors.[4] The binding of these compounds to integrins can modulate downstream signaling pathways involved in cell adhesion, migration, and proliferation.
References
Protocol for N-arylation of 1,2,3,4-tetrahydro-1,8-naphthyridine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 1,2,3,4-tetrahydro-1,8-naphthyridine, a key structural motif in medicinal chemistry. The N-aryl derivatives of this scaffold are of significant interest in drug discovery due to their diverse biological activities. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling reactions, which are widely used for the formation of carbon-nitrogen bonds.[1][2][3]
Introduction
N-arylated heterocyclic compounds are prevalent in a vast array of pharmaceuticals and biologically active molecules. The this compound core is a valuable scaffold, and its functionalization at the N-1 position allows for the exploration of chemical space and the modulation of pharmacological properties. The methods described herein provide robust and versatile strategies for the synthesis of N-aryl-1,2,3,4-tetrahydro-1,8-naphthyridines.
The primary methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1][4] It is known for its high functional group tolerance and broad substrate scope.[5] The Ullmann reaction is a copper-catalyzed coupling of an amine with an aryl halide, which often requires harsher conditions but can be advantageous for specific substrates.[2][6]
Experimental Protocols
Two primary protocols for the N-arylation of this compound are presented: a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann-type coupling.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the N-arylation of similar heterocyclic scaffolds and is expected to be effective for this compound.[7]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-10 mol%).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide or triflate (1.0-1.2 equivalents).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is based on modern Ullmann coupling conditions which are milder than the classical methods.[8]
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or aryl bromide)
-
Copper(I) salt (e.g., CuI, (Cu(OTf))₂·C₆H₆)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMSO, DMF, dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the copper(I) salt (5-20 mol%) and the ligand (10-40 mol%).
-
Add the base (2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.0-1.5 equivalents).
-
Add the solvent.
-
Stir the reaction mixture at the appropriate temperature (typically 100-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the N-arylation of this compound based on the protocols described above. The exact conditions should be optimized for each specific substrate combination.
| Parameter | Buchwald-Hartwig Amination | Ullmann-Type Coupling |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or (Cu(OTf))₂·C₆H₆ |
| Ligand | BINAP, Xantphos, DavePhos | 1,10-phenanthroline, DMEDA |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane | DMSO, DMF, Dioxane |
| Temperature | 80-120 °C | 100-150 °C |
| Reaction Time | 2-24 hours | 12-48 hours |
| Typical Yields | 60-95% | 40-80% |
Visualizations
The following diagrams illustrate the general signaling pathway for the N-arylation reactions and a typical experimental workflow.
Caption: General catalytic cycle for N-arylation.
Caption: Experimental workflow for N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Naphthyridine derivatives are a vital class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The 1,8-naphthyridine core is a privileged scaffold found in several approved drugs.[1] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and low yields.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[4] This document provides detailed protocols and quantitative data for the microwave-assisted synthesis of various 1,8-naphthyridine derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several benefits over conventional heating methods:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.
-
Higher Yields: Improved reaction kinetics and reduced side product formation frequently result in higher isolated yields.
-
Improved Purity: Cleaner reactions often require less extensive purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, reducing environmental impact.
Experimental Protocols
Protocol 1: Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines
This protocol describes a rapid and efficient solvent-free Friedländer annulation for the synthesis of 1,8-naphthyridines using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation.[1] This method is environmentally friendly and offers high yields in a short reaction time.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, etc.)
-
DABCO
-
Microwave synthesizer
-
Reaction vessel (beaker or microwave-specific tube)
-
Acetonitrile (for recrystallization)
-
Dilute HCl
Procedure:
-
In a suitable reaction vessel, combine 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (20 mol %).
-
Thoroughly mix the components.
-
Place the vessel in the microwave synthesizer and irradiate at 600W for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water and work up with dilute HCl.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from acetonitrile to afford the pure 1,8-naphthyridine derivative.
Protocol 2: Three-Component Synthesis of 2-Phenyl-1,8-naphthridine-4-carboxylic acid
This protocol outlines a one-pot, three-component reaction for the synthesis of 2-phenyl-1,8-naphthridine-4-carboxylic acid under solvent-free microwave irradiation.[5]
Materials:
-
Benzaldehyde
-
2-Aminopyridine
-
Pyruvic acid
-
Domestic microwave oven
-
Reaction vessel
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, mix benzaldehyde (0.025 mol), 2-aminopyridine (0.025 mol), and pyruvic acid (0.025 mol).[5]
-
Place the vessel in a domestic microwave oven operating at 2450 MHz.
-
Irradiate the mixture at 320W (40% power) for 7-9 minutes.[5]
-
After irradiation, pour the reaction mixture into cold water.[5]
-
A solid product will precipitate. Filter the solid, dry it, and recrystallize from ethanol to obtain the pure product.[5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various 1,8-naphthyridine derivatives.
Table 1: DABCO-Catalyzed Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines
| Entry | Active Methylene Compound | Power (W) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | 600 | 3.5 | 86 |
| 2 | Acetylacetone | 600 | 4.0 | 82 |
| 3 | Diethyl malonate | 600 | 5.0 | 74 |
| 4 | Cyclohexanone | 600 | 3.0 | 84 |
| 5 | Ethyl benzoylacetate | 600 | 4.5 | 78 |
Table 2: Three-Component Synthesis of Substituted 1,8-Naphthyridine-4-carboxylic Acids [5]
| Entry | Aldehyde | Power (W) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 320 | 7 | 80 |
| 2 | p-Tolualdehyde | 320 | 8 | 75 |
| 3 | p-Chlorobenzaldehyde | 320 | 9 | 72 |
Visualizations
Caption: General workflow for microwave-assisted synthesis of 1,8-naphthyridine derivatives.
Caption: Logical workflow for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for Computational Docking Studies of 1,2,3,4-Tetrahydro-1,8-naphthyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing computational docking studies on 1,2,3,4-tetrahydro-1,8-naphthyridine analogs. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities of the broader 1,8-naphthyridine scaffold, which includes anticancer, antimicrobial, and antiviral properties.[1][2] Molecular docking is a crucial computational tool for predicting the binding interactions of these analogs with their protein targets, thereby guiding the design of more potent and selective therapeutic agents.
Data Presentation: Docking Studies of 1,8-Naphthyridine Analogs
While specific quantitative docking data for this compound analogs are not widely available in publicly accessible literature, the following table summarizes representative docking scores for the parent 1,8-naphthyridine scaffold against various biological targets. This data can serve as a valuable reference for expected binding affinities and for validating docking protocols.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor | 1ERR | -147.819 (C13), -147.054 (C3) | Tamoxifen | -137.807 |
| 1,8-Naphthyridine Schiff Bases | EGFR Tyrosine Kinase | 4HJO | -9.06 to -5.22 | Erlotinib | -8.98 |
| 1,8-Naphthyridine-3-carbonitrile | Enoyl-ACP reductase (InhA) | 4TZK | -8.424 (ANA-12) | Co-crystallized ligand | -11.08[3] |
| 2,4-disubstituted-1,6-naphthyridines | HIV-1 Reverse Transcriptase | - | (IC50 values reported) 0.175 µM (19a) | Nevirapine | 1.053 µM |
| 1,7-Naphthyridine Analogs | PIP4K2A | - | (Binding affinity discussed) | - | - |
Experimental Protocols: Molecular Docking of this compound Analogs using AutoDock Vina
This protocol outlines a general procedure for performing molecular docking of novel this compound analogs against a protein target of interest using AutoDock Vina.
I. Software and Hardware Requirements
-
Hardware: A modern workstation with a multi-core processor is recommended to expedite calculations.
-
Software:
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
MGLTools/AutoDock Tools: For preparing protein and ligand files.
-
PyMOL, Chimera, or Discovery Studio Visualizer: For visualization and analysis of docking results.
-
Open Babel (optional): For file format conversion.
-
II. Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.
-
Prepare the Receptor File:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any non-essential co-factors or ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT file format.
-
III. Preparation of the Ligand (this compound Analog)
-
Generate 3D Structure: Draw the 2D structure of the analog using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Ligand Optimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare the Ligand File:
-
Load the 3D structure of the ligand into AutoDock Tools.
-
Detect the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
IV. Docking Simulation
-
Define the Grid Box:
-
Load the prepared receptor PDBQT file into AutoDock Tools.
-
Define a grid box that encompasses the active site of the protein. If a co-crystallized ligand is present, center the grid box on this ligand. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Configure AutoDock Vina:
-
Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. A higher value increases the chance of finding the best binding mode but also increases the computation time. The default value is 8.
-
-
Run the Docking:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The command will typically be: vina --config conf.txt --log log.txt
-
V. Analysis of Results
-
Examine Binding Affinities: The output file will contain the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses:
-
Use a molecular visualization tool (e.g., PyMOL, Chimera) to load the receptor and the docked ligand poses from the output PDBQT file.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the docked pose of your analog with that of a known inhibitor or the co-crystallized ligand, if available, to validate the docking results.
-
Mandatory Visualization
Computational Docking Workflow
Caption: A generalized workflow for computational docking studies.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for novel anticancer agents. 1,8-Naphthyridine derivatives have been investigated as inhibitors of kinases within this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for 1,2,3,4-Tetrahydro-1,8-naphthyridine Compounds: A Guide for Drug Discovery
For Immediate Release
This application note provides detailed protocols for a suite of in vitro assays to evaluate the biological activity of 1,2,3,4-tetrahydro-1,8-naphthyridine compounds. This class of molecules represents a privileged scaffold in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions. The following protocols are designed for researchers, scientists, and drug development professionals to screen and characterize these compounds effectively.
The 1,8-naphthyridine core and its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] Specific molecular targets include Epidermal Growth Factor Receptor (EGFR), various protein kinases, and viral enzymes such as HIV-1 integrase.[1][2][4][5] The protocols detailed below provide a starting point for investigating the potential of novel this compound derivatives.
General Experimental Workflow
The initial screening of a new series of this compound compounds typically begins with a general cytotoxicity assessment, followed by more specific functional assays based on the intended therapeutic target.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This assay determines the concentration at which a compound exhibits toxicity to cells. It is a crucial first step to establish a therapeutic window for further assays. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6][7]
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[8]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) value.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | CC50 (µM) |
| THN-001 | HEK293 | 72 | >100 |
| THN-002 | A549 | 72 | 45.2 |
| THN-003 | HEK293 | 72 | 89.7 |
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
Many 1,8-naphthyridine derivatives have been identified as kinase inhibitors. This protocol describes a luminescence-based assay to determine the inhibitory activity of compounds against EGFR by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA)[9]
-
Peptide substrate (e.g., Y12-Sox)[9]
-
ATP
-
This compound compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be consistent across all wells.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or control (DMSO for 100% activity, buffer for background).[2]
-
Add 10 µL of a master mix containing the peptide substrate and ATP to each well.[2]
-
Initiate Reaction: Start the reaction by adding 10 µL of diluted EGFR enzyme to each well. The total volume should be 25 µL.[2]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[2]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[2]
-
Data Analysis: Subtract the background luminescence. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| THN-001 | EGFR (WT) | 85.3 |
| THN-002 | EGFR (T790M) | 150.6 |
| Gefitinib | EGFR (WT) | 25.1 |
Protocol 3: Anti-mycobacterial Activity using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis (Mtb). Viable bacteria reduce the blue Alamar Blue (resazurin) to a pink product (resorufin).[10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well plates
-
Parafilm
Procedure:
-
Compound Plating: In a 96-well plate, add 100 µL of sterile water to the outer wells to prevent evaporation. Add 100 µL of supplemented 7H9 broth to the remaining wells.
-
Add the test compound to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare an Mtb H37Rv inoculum and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. Include drug-free wells as growth controls.[10]
-
Incubation: Seal the plates with Parafilm and incubate at 37°C for 5-7 days.[10]
-
Alamar Blue Addition: Add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.[11]
-
Second Incubation: Re-incubate the plates for 24 hours at 37°C.[10]
-
Data Acquisition: Observe the color change. A blue color indicates inhibition, while a pink color indicates bacterial growth.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11]
Data Presentation:
| Compound ID | Target Strain | MIC (µg/mL) |
| ANA-12 | Mtb H37Rv | 6.25[8][12] |
| THN-004 | Mtb H37Rv | 12.5 |
| Isoniazid | Mtb H37Rv | 0.05 |
Protocol 4: Anti-HIV-1 Activity Assay using MT-4 Cells
This assay evaluates the ability of a compound to inhibit HIV-1 replication in the highly susceptible MT-4 T-cell line. Antiviral activity is measured by the reduction of virus-induced cytopathic effects, quantified using the MTT assay.[1][13]
Materials:
-
MT-4 human T-cell leukemia cell line[1]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
HIV-1 stock (e.g., IIIB strain)
-
This compound compounds dissolved in DMSO
-
MTT solution and solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition: Add serial dilutions of the test compounds to a 96-well plate. Seed MT-4 cells at a density of 1-5 x 10⁴ cells/well.[1]
-
Infection: Add the HIV-1 stock at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days to all wells except the cell control wells.[1]
-
Controls: Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[1]
-
MTT Assay: Perform the MTT assay as described in Protocol 1 to assess cell viability.[1]
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of protection for each compound concentration against the virus-induced cell death.
-
Determine the EC50 (50% effective concentration) from a dose-response curve.
-
The CC50 (from Protocol 1 using MT-4 cells) is used to calculate the Selectivity Index (SI = CC50 / EC50).
-
Data Presentation:
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| THN-005 | 0.85 | >100 | >117 |
| THN-006 | 3.2 | 75.4 | 23.6 |
| Zidovudine | 0.005 | >100 | >20,000 |
Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which is relevant for assessing anti-inflammatory potential. This fluorometric assay measures the peroxidase component of COX activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
This compound compounds dissolved in DMSO
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Addition: To a 96-well black plate, add the test inhibitor at various concentrations. Include wells for an enzyme control (no inhibitor) and an inhibitor control (a known COX inhibitor like Celecoxib or SC-560).[14]
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.[14]
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding arachidonic acid solution to all wells simultaneously.[14]
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[14]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition relative to the enzyme control.
-
Calculate the IC50 value from a dose-response curve.
-
Data Presentation:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| THN-007 | 25.1 | 1.5 | 16.7 |
| THN-008 | 5.2 | 4.8 | 1.1 |
| Celecoxib | 15.0 | 0.04 | 375 |
These detailed protocols provide a robust framework for the initial in vitro characterization of novel this compound compounds, enabling researchers to efficiently identify and advance promising candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. rsc.org [rsc.org]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 1,2,3,4-Tetrahydro-1,8-Naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 1,2,3,4-tetrahydro-1,8-naphthyridines.
Troubleshooting Guides
Guide 1: Friedländer Annulation for 1,8-Naphthyridine Synthesis
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a common method for synthesizing the 1,8-naphthyridine core, which can subsequently be reduced to the desired tetrahydro- derivative. However, researchers often face challenges with this method.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst | Traditional acid or base catalysts can be inefficient. Consider using modern catalysts like choline hydroxide (ChOH) or basic ionic liquids (e.g., [Bmmim][Im]), which have been shown to significantly improve yields.[1] In some cases, catalyst-free conditions using an appropriate solvent like polyethylene glycol-400 (PEG-400) can also be effective.[2] |
| Inappropriate Solvent | The choice of solvent is critical. While organic solvents like DMF and DMSO are used, water is an effective and environmentally friendly option, especially with a water-soluble catalyst like ChOH.[1][3] Solvent-free conditions with an ionic liquid serving as both catalyst and medium can also yield excellent results.[1][4] |
| Incorrect Reaction Temperature | The reaction can be highly sensitive to temperature. For ChOH-catalyzed synthesis in water, 50°C has been found to be optimal.[1] For reactions using basic ionic liquids like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][4] |
| Lack of Catalyst | In certain systems, the absence of a catalyst can result in no product formation. For instance, the reaction of 2-aminonicotinaldehyde and acetone in water shows no product without a catalyst, but a 99% yield can be achieved with ChOH.[1] |
Problem: Poor Regioselectivity with Unsymmetrical Ketones
| Potential Cause | Troubleshooting Suggestion |
| Non-selective Catalyst | The choice of catalyst can influence the regioselectivity. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[1] |
| Reaction Conditions | Slow addition of the methyl ketone substrate and higher reaction temperatures have been demonstrated to improve regioselectivity in favor of the 2-substituted product when using amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing substituted 1,2,3,4-tetrahydro-1,8-naphthyridines?
A1: The primary challenges include:
-
Harsh Reaction Conditions : Many traditional methods require harsh acidic or basic conditions, which can lead to limited functional group tolerance.[6][7]
-
Poor Regiochemical Control : The use of unsymmetrical ketones in reactions like the Friedländer synthesis can lead to mixtures of isomers, complicating purification.[6][7]
-
Purification Issues : The formation of side products and regioisomers often necessitates challenging chromatographic purification, which can be problematic for large-scale synthesis.[6][7]
-
Low Yields : Achieving high yields can be difficult without careful optimization of catalysts, solvents, and temperature.[1]
Q2: Are there alternatives to the Friedländer annulation for synthesizing the tetrahydro-1,8-naphthyridine core?
A2: Yes, several alternative strategies exist:
-
Hydrogenation of Aromatic 1,8-Naphthyridines : This is a common approach where the fully aromatic 1,8-naphthyridine is synthesized first (often via the Friedländer reaction) and then reduced.[6][7] Asymmetric hydrogenation methods have also been developed to produce chiral tetrahydro-1,8-naphthyridines with high enantiomeric excess.[8]
-
Horner-Wadsworth-Emmons (HWE) Approach : A novel, three-step sequence involving an HWE olefination, diimide reduction, and global deprotection has been developed to synthesize 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines in high yields without the need for chromatography.[6][7]
-
Photoredox-Catalyzed Hydroaminoalkylation (HAA) : A modern, automated, continuous flow synthesis has been reported that utilizes photoredox-catalyzed HAA of halogenated vinylpyridines followed by an intramolecular SNAr N-arylation.[8][9]
Q3: How can I improve the scalability of my synthesis?
A3: To improve scalability, consider the following:
-
Avoid Chromatography : Develop synthetic routes that minimize the need for chromatographic purification. The HWE approach is one such example that provides high purities without chromatography.[6][7]
-
Flow Chemistry : Automated, continuous flow synthesis can be a powerful tool for scaling up production, as demonstrated by the photoredox-catalyzed HAA method.[9]
-
Greener Methods : Employing environmentally friendly solvents like water and biocompatible catalysts can simplify workup and reduce waste on a larger scale.[3][10]
Q4: I am struggling with the formation of byproducts in my Wittig reaction to build a side chain on the tetrahydro-1,8-naphthyridine core. What can I do?
A4: The Wittig reaction can present challenges, such as the formation of triphenylphosphine oxide, which can complicate purification on a large scale. An alternative is the Horner-Wadsworth-Emmons reaction, which often provides high yields and high purities, with byproducts that are more easily removed.[6][7]
Quantitative Data Summary
Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
Reaction of 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol)
| Entry | Catalyst (mol %) | Solvent (1 mL) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | None | 50 | 6 | 0 | [3] |
| 2 | None | H₂O | 50 | 6 | 0 | [3] |
| 3 | ChOH (1) | None | 50 | 6 | 20 | [3] |
| 4 | ChOH (1) | DMF | 50 | 6 | 45 | [3] |
| 5 | ChOH (1) | H₂O | 50 | 6 | 99 | [3] |
| 6 | NaOH (1) | H₂O | 50 | 6 | 35 | [3] |
| 7 | KOH (1) | H₂O | 50 | 6 | 40 | [3] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water via Friedländer Annulation [1]
This protocol details a highly efficient and environmentally friendly method for synthesizing a 1,8-naphthyridine precursor.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
Visualizations
Caption: General experimental workflow for Friedländer synthesis.
Caption: Troubleshooting flowchart for low yield in Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for 1,2,3,4-tetrahydro-1,8-naphthyridine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Friedländer Annulation
-
Question: I am performing a Friedländer synthesis of a 1,8-naphthyridine derivative using 2-aminonicotinaldehyde and an active methylene compound, but I am observing very low to no product formation. What are the possible causes and how can I improve the yield?
-
Answer: Low or no yield in a Friedländer annulation can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Choice and Concentration: The reaction can be catalyzed by either acid or base.[1] If one is not working, trying the other may be beneficial. For base-catalyzed reactions, common choices include KOH, NaOH, and LiOH·H₂O. For acid catalysis, p-toluenesulfonic acid (p-TSA) is often used.[2] An environmentally friendly option is the use of choline hydroxide (ChOH) as a catalyst in water.[3] Optimizing the catalyst concentration is also crucial; for instance, 1 mol% of ChOH has been shown to be effective.[3]
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. While some modern methods work at room temperature or 50°C, traditional methods may require heating to around 80°C.[3][4]
-
Solvent: While solvent-free methods exist, the choice of solvent can be critical.[1] Water has been successfully used as a green solvent.[3] For other catalysts, solvents like ethanol or dioxane are common.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Some reactions may require several hours for completion.[4]
-
-
Reagent Quality:
-
Ensure the purity of your 2-aminonicotinaldehyde and the active methylene compound, as impurities can inhibit the reaction.
-
The active methylene compound should be sufficiently reactive.
-
-
Alternative Methods: If optimization of the Friedländer reaction is unsuccessful, consider alternative synthetic routes such as the Horner-Wadsworth-Emmons approach, which has been reported to provide high yields.[2]
Troubleshooting workflow for low yield in Friedländer annulation. -
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
-
Question: I am attempting an asymmetric hydrogenation of a 2,7-disubstituted 1,8-naphthyridine to obtain a chiral 1,2,3,4-tetrahydro-1,8-naphthyridine, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity in asymmetric hydrogenation is a multifactorial challenge. Here are key parameters to optimize:
-
Chiral Ligand: The choice of the chiral ligand is paramount.[5] For the asymmetric hydrogenation of naphthyridines, chiral cationic ruthenium diamine complexes have been shown to be effective.[6] If one ligand gives poor results, screening a library of ligands is often necessary. The PHOX (phosphine-oxazoline) ligand family is also a versatile option for iridium-catalyzed hydrogenations.
-
Catalyst System: Both iridium and ruthenium-based catalysts are commonly used for the asymmetric hydrogenation of N-heterocycles.[7] Ensure the catalyst is properly prepared and handled under an inert atmosphere to prevent deactivation.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[8]
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. This parameter should be screened to find the optimal value.
-
Solvent: The solvent can have a significant impact on the chiral environment of the catalyst. Common solvents for hydrogenation include methanol, ethanol, and dichloromethane. Screening different solvents is recommended.
-
Substrate Purity: Ensure the 1,8-naphthyridine substrate is of high purity, as impurities can act as catalyst poisons and negatively affect enantioselectivity.[8]
Logical relationships in troubleshooting low enantioselectivity. -
Issue 3: Difficulty with Purification in Horner-Wadsworth-Emmons (HWE) Approach
-
Question: I am using a Horner-Wadsworth-Emmons (HWE) based synthesis for a 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine. While the reaction seems to work, I am having trouble with the purification of the final product. What are some common issues and solutions?
-
Answer: A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which should simplify purification.[9] If you are facing difficulties, consider the following:
-
Workup Procedure:
-
Quenching: Ensure the reaction is properly quenched, for example, with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Perform multiple extractions to ensure complete recovery of the product.[10]
-
Washing: Wash the combined organic layers with water and then brine to remove the water-soluble phosphate byproduct and other inorganic salts.[10]
-
-
Byproduct Formation:
-
If the issue is the presence of unreacted starting materials or side products, you may need to optimize the reaction conditions (e.g., base, temperature, reaction time) to drive the reaction to completion.
-
The HWE reaction can sometimes produce both E and Z isomers.[11] While often one is majorly formed, the presence of the other can complicate purification. Chromatographic separation may be necessary in such cases.
-
-
Chromatography-Free Protocol: One of the reported advantages of a specific HWE-based synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines is that it can be performed without the need for chromatography.[2] If you are not following such a protocol, it may be worth investigating if it is applicable to your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,3,4-tetrahydro-1,8-naphthyridines?
A1: The most prevalent methods include:
-
Hydrogenation of 1,8-naphthyridines: This is a direct method but can require high pressure and temperature, and sometimes precious metal catalysts. Asymmetric versions are available for chiral products.
-
Friedländer Annulation: A classic method involving the condensation of 2-aminonicotinaldehyde with a ketone or other active methylene compound.[12] Modern variations offer milder conditions.[3]
-
Horner-Wadsworth-Emmons (HWE) based approach: A multi-step sequence that can provide high yields of substituted tetrahydro-1,8-naphthyridines without the need for chromatography.[2]
-
Multi-component Reactions: These can provide a one-pot synthesis of functionalized 1,8-naphthyridines which can then be reduced.
Q2: What are the key advantages of the Horner-Wadsworth-Emmons (HWE) synthesis compared to the Wittig reaction for this purpose?
A2: The HWE reaction offers several advantages over the Wittig reaction:
-
The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides.[9]
-
The byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification.[9] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can be difficult to separate from the desired product.
-
The HWE reaction often shows a higher stereoselectivity towards the (E)-alkene.[9]
Q3: How can I introduce substituents at various positions of the this compound core?
A3: Substituents can be introduced in several ways:
-
Starting Material Functionalization: The choice of a substituted 2-aminonicotinaldehyde or a functionalized active methylene compound in the Friedländer synthesis will result in a substituted naphthyridine ring.
-
Post-synthesis Modification: Functional groups on the synthesized tetrahydro-1,8-naphthyridine can be further modified. For instance, a bromo-substituted derivative can undergo cross-coupling reactions to introduce aryl or other groups.
-
C-H Functionalization: Direct C-H functionalization is a modern approach to introduce substituents, though controlling regioselectivity can be challenging.[13]
Q4: Are there any "green" or environmentally friendly methods for the synthesis of 1,8-naphthyridines?
A4: Yes, several approaches aim to make the synthesis more environmentally benign:
-
Water as a Solvent: The Friedländer reaction has been successfully performed in water using a biocompatible ionic liquid catalyst.[3]
-
Solvent-Free Conditions: Some methods utilize grinding or microwave irradiation without a solvent, reducing waste.[1]
-
Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste and improves atom economy.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedländer Annulation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6-12 | >90 | [3] |
| CeCl₃·7H₂O | Solvent-free (grinding) | Room Temperature | 0.1-0.25 | 88-95 | [1] |
| Base (e.g., KOH) | Ethanol | Reflux | Varies | Varies | [1] |
| Acid (e.g., p-TSA) | Toluene | Reflux | Varies | Varies | [2] |
Table 2: Horner-Wadsworth-Emmons based Synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines
| Step | Reagents and Conditions | Yield (%) | Reference |
| 1. HWE Olefination | Phosphonate, Aldehyde, KOt-Bu, THF, 0 °C | 93 (for a specific example) | [2] |
| 2. Diimide Reduction | K₂CO₃, PhSO₂NHNH₂, DMF, 100 °C | Varies | [2] |
| 3. Deprotection | 7.4 M HCl, 100 °C | Varies | [2] |
| Overall (3 steps) | - | 63-83 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation in Water [3]
-
To a reaction flask, add 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.5 eq).
-
Add water as the solvent.
-
Add choline hydroxide (1 mol%) to the mixture.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination [10]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in an anhydrous solvent (e.g., THF) in a dry round-bottom flask.
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C).
-
Add a base (e.g., NaH, KOt-Bu, or n-BuLi) dropwise or portion-wise.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
troubleshooting side reactions in 1,2,3,4-tetrahydro-1,8-naphthyridine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,3,4-tetrahydro-1,8-naphthyridines?
A1: The most prevalent method involves a two-step process:
-
Friedländer Annulation: This reaction constructs the aromatic 1,8-naphthyridine core by condensing 2-aminonicotinaldehyde with a ketone containing an α-methylene group. This step can be catalyzed by either acid or base.[1][2][3]
-
Hydrogenation: The subsequent reduction of the pyridine ring of the 1,8-naphthyridine intermediate yields the desired 1,2,3,4-tetrahydro-1,8-naphthyridine. Various catalytic systems, including ruthenium and iridium-based catalysts, are employed for this transformation.[4][5][6]
Alternative approaches, such as the Horner-Wadsworth-Emmons reaction, have been developed to circumvent some of the limitations of the traditional Friedländer synthesis.[1][2]
Q2: I am observing poor regioselectivity in the Friedländer reaction. What could be the cause and how can I improve it?
A2: Poor regioselectivity is a common issue in the Friedländer synthesis when using unsymmetrical ketones, leading to mixtures of isomers that are difficult to separate.[1][2] This arises from the non-specific enolate formation from the ketone.
To enhance regioselectivity, consider the following:
-
Catalyst Selection: The use of specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to significantly favor the formation of the 2-substituted product.[7][8]
-
Slow Addition: A slow addition of the methyl ketone substrate to the reaction mixture can improve regioselectivity.[7][8]
-
Reaction Temperature: Higher temperatures have been positively correlated with increased regioselectivity.[8]
Q3: My hydrogenation step is resulting in a mixture of partially and fully reduced products. How can I avoid over-hydrogenation?
A3: Over-hydrogenation can be a significant side reaction, leading to the saturation of both pyridine rings of the naphthyridine core. To address this, careful optimization of the reaction conditions is crucial.
-
Catalyst Choice: Employing a catalyst with high selectivity for the desired reduction is key. Chiral cationic ruthenium diamine complexes have been used effectively for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines to the corresponding tetrahydro-derivatives with high conversion and enantioselectivity.[4][5]
-
Hydrogen Source: Using a transfer hydrogenation protocol can sometimes offer better control than high-pressure hydrogen gas. For instance, an iridium-catalyzed hydrogen transfer strategy using indolines as the hydrogen source has been developed.[6]
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent further reduction. Lowering the reaction temperature can also help to improve selectivity.
Q4: Are there alternative synthetic strategies that avoid the harsh conditions of the Friedländer synthesis?
A4: Yes, several alternative routes have been developed to address the limitations of the Friedländer reaction, such as its harsh conditions and limited functional group tolerance.[1][2] One notable example is a Horner-Wadsworth-Emmons-based approach. This multi-step sequence can produce 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines in high yields and purities, often without the need for chromatographic purification.[1] Other methods include cobalt-catalyzed [2+2+2] cyclizations for the synthesis of related tetrahydronaphthyridine isomers.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Friedländer Reaction | - Harsh reaction conditions leading to substrate decomposition.- Inefficient catalyst. | - Optimize reaction temperature and time.- Screen different acid or base catalysts. For instance, choline hydroxide in water has been reported as an efficient and environmentally benign catalyst.[10][11]- Consider a solvent-free approach or microwave-assisted synthesis to potentially improve yields and reduce reaction times.[11] |
| Formation of Impurities Difficult to Remove by Chromatography | - Side reactions due to harsh conditions.- Poor regioselectivity.- Formation of byproducts from the reagents (e.g., triphenylphosphine oxide in Wittig-type reactions).[1] | - As mentioned in Q2, use regioselective catalysts like TABO.[7][8]- Explore alternative synthetic routes like the Horner-Wadsworth-Emmons reaction which can offer cleaner product profiles.[1]- For purification, consider derivatization or alternative chromatographic techniques. |
| Poor Enantioselectivity in Asymmetric Hydrogenation | - Suboptimal chiral catalyst or ligand.- Inappropriate reaction conditions (temperature, pressure, solvent). | - Screen a variety of chiral ligands and metal precursors. Cationic ruthenium diamine complexes have shown high efficiency.[5]- Optimize the reaction parameters. Temperature and hydrogen pressure can significantly influence enantioselectivity. |
| Incomplete Reaction or Low Conversion | - Catalyst deactivation.- Insufficient reaction time or temperature.- Poor quality of starting materials. | - Ensure starting materials are pure and dry.- Increase catalyst loading or use a more robust catalyst.- Gradually increase reaction temperature and monitor for product formation and potential decomposition. |
Experimental Protocols
General Protocol for Friedländer Annulation using Choline Hydroxide
This protocol is adapted from a reported synthesis of 1,8-naphthyridines in water.[10][11]
-
In a reaction vessel, dissolve 2-aminonicotinaldehyde (0.5 mmol) in water (1 mL).
-
Add the corresponding active methylene compound (e.g., acetone, 0.5 mmol).
-
Add choline hydroxide (1 mol%) to the mixture.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
General Procedure for Asymmetric Hydrogenation
This protocol is a general representation based on the use of ruthenium catalysts for the enantioselective hydrogenation of 1,8-naphthyridine derivatives.[5]
-
In a glovebox, add the 1,8-naphthyridine substrate (0.1 mmol) and the chiral ruthenium catalyst (e.g., 0.5-1 mol%) to a vial.
-
Add a degassed solvent (e.g., methanol, 1 mL).
-
Place the vial in an autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 h).
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the this compound.
Data Summary
Table 1: Comparison of Catalysts for the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Choline Hydroxide (1 mol%) | Water | 50 | 6 | 94 | [10] |
| 2 | None | Water | 50 | 12 | No Reaction | [10] |
| 3 | CeCl₃·7H₂O (1 mmol) | Solvent-free | Room Temp. | 3-6 min | 92 | [11] |
| 4 | DABCO (10 mmol) | Solvent-free (MW) | 140 | 5-10 min | 90 | [11] |
Table 2: Regioselectivity in the Friedländer Synthesis of 1,8-Naphthyridines
| Catalyst | Ketone | Regioselectivity (2-substituted : 4-substituted) | Reference |
| Pyrrolidine | 2-Butanone | 85:15 | [8] |
| TABO | 2-Butanone | 96:4 | [8] |
Visualizations
References
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 1,8-Naphthyridine Synthesis Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities during the synthesis of 1,8-naphthyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in 1,8-naphthyridine synthesis?
The most prevalent impurities include unreacted starting materials, particularly 2-aminopyridine derivatives, which are common precursors.[1] Other frequent contaminants are residual high-boiling point solvents like DMSO and pyridine, reagents, and byproducts arising from incomplete or alternative cyclization pathways.[1] Isomeric byproducts can also be a significant issue, especially when using unsymmetrical starting materials in reactions like the Friedländer synthesis.[2]
Q2: My NMR/LCMS analysis shows the presence of unreacted 2-aminopyridine. What is the most effective removal method?
Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient method for its removal.[1] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (such as 1-5% HCl), the 2-aminopyridine is protonated to its water-soluble hydrochloride salt and partitions into the aqueous layer.[1] This technique is generally more effective than chromatography or recrystallization for removing large quantities of this specific impurity.[1]
Q3: How can I eliminate residual high-boiling point solvents like pyridine or DMSO?
For a basic solvent such as pyridine, an acidic wash during the workup is highly effective, similar to the removal of 2-aminopyridine.[1] Another technique for trace amounts of high-boiling organic solvents is co-evaporation with a lower-boiling solvent like toluene. Adding toluene to the product and evaporating under reduced pressure can help remove the residual solvent.[1] For DMSO, aqueous washes are necessary to extract it from the organic phase.[1]
Q4: My crude product is a discolored solid or oil. Which purification method should I try first?
For a solid crude product, recrystallization is often the best initial approach to purification.[1] If the product is an oil or if recrystallization fails to yield a pure product, silica gel column chromatography is the recommended next step.[3]
Q5: How do I decide between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?
The choice between recrystallization and column chromatography depends on the nature of the impurities and the physical state of your product.
-
Recrystallization is ideal for solid products where the impurities have different solubility profiles from the desired compound. It is a cost-effective and scalable method for removing small amounts of impurities.
-
Column chromatography is more versatile and can separate compounds with similar polarities. It is particularly useful for purifying oils or solids that are difficult to recrystallize, and for separating isomeric byproducts.[3][4]
Troubleshooting Guide: Impurity Removal Strategies
This table summarizes common impurities and the recommended strategies for their removal.
| Impurity Type | Recommended Removal Strategy | Key Considerations |
| Unreacted 2-Aminopyridine Derivatives | Acidic Wash | Highly effective for basic impurities.[1] |
| Residual Pyridine | Acidic Wash | Similar to the removal of 2-aminopyridine.[1] |
| Residual DMSO | Aqueous Washes | DMSO is highly water-soluble. |
| High-Boiling Point Solvents (General) | Co-evaporation with Toluene | Effective for trace amounts.[1] |
| Isomeric Byproducts | Silica Gel Column Chromatography | Allows for separation based on polarity differences.[3] |
| Discolored Solid Product | Recrystallization | A good first-line purification method for solids.[1] |
| Oily or Non-crystalline Product | Silica Gel Column Chromatography | Necessary when crystallization is not feasible.[3] |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be 1-2 times the volume of the organic layer.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Standard Recrystallization
This protocol is suitable for the purification of solid 1,8-naphthyridine derivatives.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]
Protocol 3: Silica Gel Column Chromatography
This protocol is for separating compounds based on their polarity.[1]
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system will give the target compound an Rf value between 0.2 and 0.4.[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.[1]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[1]
Visualizations
Caption: Workflow for Acidic Wash Purification.
Caption: Workflow for Recrystallization.
Caption: Workflow for Column Chromatography.
References
Technical Support Center: Friedländer Synthesis of 1,8-Naphthyridines
Welcome to the technical support center for the Friedländer synthesis of 1,8-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 1,8-naphthyridines via the Friedländer reaction.
Question: Why am I getting a low or no yield of my desired 1,8-naphthyridine product?
Answer:
Low or no yield is a frequent challenge in the Friedländer synthesis. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Inadequate Catalyst: The choice and amount of catalyst are critical. Traditional acid or base catalysts can be inefficient.[1] Modern approaches using ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated significantly improved yields.[1] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product formation without a catalyst, but using 1 mol% ChOH can achieve a yield of up to 99%.[2]
-
Incorrect Solvent: The reaction medium is crucial. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[1][2] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and the reaction medium can also provide excellent results.[1][3]
-
Suboptimal Temperature: The reaction is often sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1][2] For reactions using basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][4] It is essential to optimize the temperature for your specific reactants and catalyst.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is recommended.[2][5]
Question: How can I minimize the formation of side products?
Answer:
Side product formation, especially with unsymmetrical ketones or aldehydes, can complicate purification and reduce the yield of the desired product.
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[3][4]
-
Slow Addition of Reactants: For some systems, the slow addition of the methyl ketone substrate to the reaction mixture can increase regioselectivity.[6]
Question: My reaction is very slow. How can I increase the reaction rate?
Answer:
A slow reaction rate can be addressed by adjusting the following parameters:
-
Catalyst: Using a more efficient catalyst system, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions, can lead to rapid reactions at room temperature.[7]
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful that this may also lead to the formation of side products. Optimization is key. For the ChOH/water system, 50°C provides an excellent yield in a reasonable time.[2]
-
Microwave Irradiation: The use of microwave-assisted synthesis in solvent-free conditions with a catalyst like DABCO has been shown to accelerate the reaction, with high yields obtained in a matter of minutes.
Question: I'm having difficulty with product purification. What are the best methods?
Answer:
Purification of 1,8-naphthyridines can sometimes be challenging due to the presence of unreacted starting materials or side products.
-
Simple Filtration: In many modern protocols, particularly those using water as a solvent, the product precipitates out of the reaction mixture upon cooling and can be isolated by simple filtration.[1][2]
-
Extraction: For reactions in ionic liquids, the product can often be extracted with a suitable organic solvent like ethyl ether, and the ionic liquid can be recovered and reused.[3]
-
Acidic Wash: If unreacted 2-aminopyridine derivatives are present, an acidic wash (e.g., with 1-5% HCl) during the workup can effectively remove these basic impurities by forming their water-soluble salts.[8]
-
Recrystallization: For solid crude products, recrystallization is often an effective method for purification.[8]
-
Column Chromatography: If other purification methods fail, silica gel column chromatography is a reliable technique for separating the desired product from impurities.[3][8]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Friedländer synthesis of 1,8-naphthyridines?
The synthesis typically involves the condensation of a 2-amino-3-pyridinecarboxaldehyde (or a related 2-aminonicotinaldehyde) with a carbonyl compound containing an α-methylene group, such as a ketone or a β-ketoester.[7][9]
Q2: Can ionic liquids be reused in this synthesis?
Yes, one of the advantages of using certain ionic liquids as catalysts is their reusability. For example, [Bmmim][Im] can be recovered through simple extraction and has been shown to be reusable for at least four cycles without a significant loss of catalytic activity.[1][3]
Q3: Is it possible to perform this reaction on a larger, gram-scale?
Yes, several modern protocols have been successfully scaled up to the gram scale, providing excellent yields. The use of water as a solvent and a catalyst like choline hydroxide is particularly well-suited for larger-scale synthesis.[2][5]
Q4: Are there environmentally friendly ("green") methods for this synthesis?
Absolutely. The use of water as a solvent, biocompatible ionic liquids like choline hydroxide, and solvent-free conditions with reusable catalysts are all examples of greener approaches to the Friedländer synthesis of 1,8-naphthyridines.[3][5][7][10] These methods reduce the reliance on hazardous organic solvents and expensive metal catalysts.[11][12]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Water | 50 | 6 | 0 | [5] |
| 2 | ChOH (1 mol%) | None | 50 | 6 | 0 | [5] |
| 3 | ChOH (1 mol%) | Water | Room Temp. | 12 | 90 | [2] |
| 4 | ChOH (1 mol%) | Water | 50 | 6 | 99 | [2] |
| 5 | LiOH·H₂O | Water | - | - | 69 | [2] |
Table 2: Comparison of Catalysts for the Synthesis of 2,3-diphenyl-1,8-naphthyridine
| Entry | Catalyst/Solvent (5 mL) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Bmmim][Im] | 80 | 24 | 90 | [3][4] |
| 2 | [Bmmim][OH] | 80 | 24 | 85 | [4] |
| 3 | [Bmmim][OAc] | 80 | 24 | 78 | [4] |
| 4 | [Bmmim][Cl] | 80 | 24 | 35 | [4] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [2][5]
This protocol details a highly efficient and environmentally friendly method.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).[1]
-
Add 1 mL of deionized water to the flask.[1]
-
Add choline hydroxide (1 mol %) to the reaction mixture.[1]
-
Place the flask in a pre-heated water bath at 50°C.[1]
-
Stir the reaction mixture vigorously for approximately 6 hours.[1]
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[1]
-
Isolate the solid product by filtration.[1]
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.[1]
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.[1]
Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-diphenyl-1,8-naphthyridine [3]
This protocol utilizes a basic ionic liquid as both the catalyst and solvent.
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
2-phenylacetophenone
-
Basic ionic liquid (e.g., [Bmmim][Im])
-
Ethyl ether
-
Deionized water
-
Schlenk reaction bottle
-
Magnetic stirrer and stir bar
Procedure:
-
Add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol) to 5 mL of [Bmmim][Im] in a Schlenk reaction bottle.
-
Heat the mixture to 80°C and stir for 24 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl ether and deionized water.
-
Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl ether solvent system.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. connectjournals.com [connectjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
addressing racemization in the synthesis of chiral tetrahydronaphthyridines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the critical issue of racemization during the synthesis of chiral tetrahydronaphthyridines.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%) in the Final Product
You've successfully synthesized your target tetrahydronaphthyridine, but the enantiomeric excess is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Elevated Reaction Temperature | High temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, screen for a more active catalyst that operates efficiently under milder conditions. |
| Prolonged Reaction Time | The longer the chiral product is exposed to the reaction conditions, the greater the chance of racemization.[1] Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. |
| Inappropriate Solvent | The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization.[1] For instance, protic solvents can facilitate proton exchange that may lead to racemization. Solution: Screen a range of aprotic solvents with varying polarities (e.g., THF, Dioxane, Toluene, CH₂Cl₂). |
| Acidic or Basic Impurities | Trace amounts of acid or base in your reagents or on your glassware can catalyze racemization.[1] Solution: Ensure all reagents are pure and glassware is properly cleaned and dried. Consider using freshly distilled solvents. |
| Racemization during Purification | Silica gel is acidic and can cause racemization of sensitive products during column chromatography. Solution: Deactivate silica gel with a base (e.g., triethylamine) before use, or consider using a different stationary phase like alumina. |
Problem 2: Inconsistent Enantioselectivity Between Batches
You've successfully run the reaction with high ee% before, but are struggling to reproduce the results.
| Potential Cause | Suggested Solution |
| Catalyst Purity and Handling | The quality of the chiral catalyst is paramount. Impurities or degradation can lead to poor performance. Solution: Use a fresh batch of catalyst from a reliable supplier. If using an air- or moisture-sensitive catalyst, ensure it is handled under strictly inert conditions (e.g., in a glovebox). |
| Reagent and Solvent Purity | Subtle differences in the purity of starting materials and solvents can have a significant impact on enantioselectivity.[2] Solution: Use reagents from the same batch if possible. Re-purify starting materials and distill solvents before use. |
| Atmosphere Control | For reactions sensitive to air or moisture, even small leaks in the reaction setup can be detrimental. Solution: Ensure your reaction setup is properly sealed and under a positive pressure of an inert gas like argon or nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in the synthesis of chiral tetrahydronaphthyridines?
A1: Racemization often occurs through the formation of a planar, achiral intermediate.[1] For tetrahydronaphthyridines, which are chiral amines, this can happen via the reversible formation of an imine or enamine.[1] Once this planar intermediate is formed, a subsequent protonation or reaction can occur from either face with equal probability, leading to a racemic mixture.
Q2: Which reaction parameters have the most significant impact on preventing racemization?
A2: Temperature, choice of base/acid, and reaction time are critical factors. Lowering the reaction temperature is often the most effective way to reduce the rate of racemization.[3] Using sterically hindered, non-nucleophilic bases can also minimize side reactions that lead to racemization. Finally, minimizing the reaction time reduces the exposure of the chiral product to potentially racemizing conditions.[1]
Q3: Can my choice of chiral catalyst influence the degree of racemization?
A3: Absolutely. An effective chiral catalyst will not only induce high enantioselectivity in the desired transformation but should also not promote side reactions that lead to racemization of the product. The ligand structure and the metal center (in the case of metal catalysts) play a crucial role. It is often necessary to screen a variety of catalysts to find one that provides both high activity and high enantioselectivity while minimizing product racemization.
Q4: I am performing a multi-step synthesis. At which stage is racemization most likely to occur?
A4: Racemization can occur at any step where a stereocenter is subjected to harsh conditions. However, it is most common during bond-forming or bond-breaking steps at or adjacent to the chiral center, especially if these steps involve acidic or basic conditions, or high temperatures. Purification steps, particularly chromatography on acidic media like silica gel, can also be a source of racemization.
Q5: Are there any synthetic strategies that can overcome the problem of racemization?
A5: Yes, a powerful strategy is Dynamic Kinetic Resolution (DKR). In DKR, a chiral catalyst selectively reacts with one enantiomer of a racemic starting material, while a second catalyst simultaneously racemizes the unreactive enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.
Experimental Protocols
General Protocol for Minimizing Racemization in an Organocatalyzed Asymmetric Synthesis
This protocol provides a general framework. Specific conditions will need to be optimized for your particular reaction.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of inert gas (Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents.
-
Ensure all starting materials and the organocatalyst are of the highest possible purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral organocatalyst (e.g., a quinine-derived squaramide).
-
Add the solvent and stir for a few minutes to ensure the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature). A lower temperature is generally preferred to minimize racemization.[3]
-
-
Reagent Addition:
-
Add the starting materials sequentially. If one of the reagents is particularly reactive, consider adding it slowly via a syringe pump to maintain a low concentration and minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals. Aim to stop the reaction as soon as the limiting reagent is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For purification by column chromatography, consider using deactivated silica gel (by pre-treating with a solution of triethylamine in the eluent) or an alternative stationary phase like neutral alumina.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
-
Visualizations
Caption: General pathway for racemization via a planar intermediate.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
Technical Support Center: Overcoming Low Solubility of 1,2,3,4-Tetrahydro-1,8-naphthyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps I should take to address this?
A1: The first step is to accurately quantify the solubility of your compound. The "gold standard" for equilibrium solubility determination is the Shake-Flask method. This involves adding an excess of your compound to a buffer solution of a specific pH, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound. Once you have a baseline solubility value, you can start exploring various enhancement techniques. A general workflow for addressing low solubility is outlined below.
Technical Support Center: Stabilization of 1,2,3,4-Tetrahydro-1,8-naphthyridine for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives in biological assays. Due to the limited availability of specific public stability data for this compound, this guide focuses on general principles and best practices for handling potentially unstable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my biological assays with this compound. Could compound stability be an issue?
A1: Yes, inconsistent results, such as loss of activity over time or variability between experiments, can be indicative of compound instability. The this compound scaffold contains structural motifs, such as a secondary amine and a partially saturated heterocyclic ring, which can be susceptible to degradation under certain conditions.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, similar heterocyclic compounds can undergo oxidation, particularly at the electron-rich nitrogen and carbon atoms of the tetrahydropyridine ring. This can lead to the formation of N-oxides, hydroxylated derivatives, or aromatization to the fully aromatic 1,8-naphthyridine, which may have different biological activities and physicochemical properties.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare concentrated stock solutions in an anhydrous aprotic solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Q4: My compound has low aqueous solubility. How can I improve its formulation for biological assays?
A4: For compounds with low aqueous solubility, consider using co-solvents such as ethanol or PEG-400 in your assay buffer, ensuring the final concentration of the organic solvent is compatible with your biological system (typically <1%). Alternatively, formulation strategies using cyclodextrins or other solubilizing excipients can be explored to improve aqueous solubility.
Q5: At what pH should I run my assays to maximize the stability of this compound?
A5: The stability of compounds containing amine functionalities can be pH-dependent. It is advisable to conduct preliminary stability studies across a range of pH values relevant to your biological assay (e.g., pH 6.0, 7.4, and 8.0) to determine the optimal pH for stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in working solutions over the course of an experiment. | Compound degradation in aqueous assay buffer. | 1. Prepare fresh working solutions immediately before each experiment. 2. Perform a time-course stability study in your assay buffer to determine the compound's half-life. 3. Consider adding antioxidants (e.g., ascorbic acid, glutathione) to the buffer if oxidation is suspected, after verifying their compatibility with the assay. |
| High variability between replicate wells or experiments. | Inconsistent compound concentration due to precipitation or degradation. | 1. Visually inspect working solutions for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the assay buffer. 3. Ensure thorough mixing of stock solutions before preparing dilutions. 4. Use a consistent and validated protocol for sample preparation. |
| Unexpected biological response or off-target effects. | Formation of a degradant with different biological activity. | 1. Analyze the purity of the compound in the working solution over time using analytical techniques like HPLC-MS. 2. If a major degradant is identified, attempt to synthesize or isolate it to test its biological activity separately. |
| Compound appears to be unstable during cell-based assays. | Metabolic instability or degradation in cell culture media. | 1. Check the stability of the compound in your specific cell culture media and incubation conditions. 2. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[1] |
Data Presentation
The following tables are illustrative examples of how to structure and present stability data for this compound. Researchers should generate their own data following the provided experimental protocols.
Table 1: Illustrative Stability of this compound in Different Buffers at 37°C
| Buffer (pH 7.4) | Time (hours) | % Remaining Compound (Illustrative) |
| PBS | 0 | 100 |
| 2 | 95 | |
| 6 | 88 | |
| 24 | 75 | |
| Tris-HCl | 0 | 100 |
| 2 | 98 | |
| 6 | 92 | |
| 24 | 85 | |
| DMEM | 0 | 100 |
| 2 | 90 | |
| 6 | 82 | |
| 24 | 65 |
Table 2: Illustrative Effect of Additives on the Stability of this compound in PBS (pH 7.4) at 37°C after 24 hours
| Additive (Concentration) | % Remaining Compound (Illustrative) |
| None | 75 |
| Ascorbic Acid (100 µM) | 92 |
| Glutathione (1 mM) | 95 |
| DMSO (0.5%) | 78 |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Aqueous Buffers
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffers (e.g., PBS, Tris-HCl, cell culture medium).
-
Incubation: Incubate the working solutions at the desired temperature (e.g., room temperature, 37°C). Protect the solutions from light.
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of each solution.
-
Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining relative to the t=0 time point.
-
Data Interpretation: Plot the percentage of the remaining compound versus time to determine the stability profile and half-life in each buffer.
Mandatory Visualization
References
preventing degradation of 1,2,3,4-tetrahydro-1,8-naphthyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,2,3,4-tetrahydro-1,8-naphthyridine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. The recommended temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the solid form. If you need to store the compound in solution, use a compatible, dry, aprotic solvent. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial, under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are oxidation and photodegradation. The tertiary amine and the tetrahydropyridine ring are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and elevated temperatures. Exposure to acidic or basic conditions can also catalyze degradation.
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may be indicated by a change in color of the solid material, from white or off-white to yellow or brown. In solution, the appearance of new peaks in an HPLC chromatogram or a decrease in the main peak area is a clear sign of degradation.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is commonly used.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Solid Compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid material has changed color (e.g., yellowing). | 1. Exposure to air and/or light. 2. Inappropriate storage temperature. 3. Contamination with an incompatible substance. | 1. Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). 2. Ensure the storage temperature is consistently maintained between 2-8°C. 3. Use clean spatulas and equipment when handling the compound. |
Issue 2: Instability of the Compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis of a recently prepared solution. | 1. Use of a reactive or wet solvent. 2. Exposure of the solution to light. 3. Incompatible pH of the solution. | 1. Use high-purity, dry, aprotic solvents. 2. Prepare solutions in amber vials and protect from light. 3. If a buffered solution is required, assess the stability at different pH values to find the optimal range. Generally, neutral to slightly acidic conditions may be preferable. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Condition Details | Time | % Degradation (Solid) | % Degradation (Solution) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | ~5% | ~15% | N-oxide and ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 24 h | ~2% | ~10% | Oxidized and ring-opened products |
| Oxidative | 3% H₂O₂ | 24 h | ~10% | ~30% | N-oxide and various oxidized species |
| Thermal | 60°C | 7 days | ~8% | ~20% | Oxidized products |
| Photolytic | ICH Q1B Option 2 | 7 days | ~15% | ~25% | Photoproducts (e.g., dehydrogenated species) |
Note: The data presented in this table is representative and based on the expected behavior of similar heterocyclic amines. Actual degradation rates may vary depending on the specific experimental conditions.
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Container | Light Protection | Recommended Duration |
| Solid | 2-8°C | Inert (Argon/Nitrogen) | Tightly sealed, amber glass vial | Required | Up to 24 months |
| Solution | -20°C to -80°C | Inert (Argon/Nitrogen) | Tightly sealed, amber glass vial | Required | Up to 1 month (prepare fresh if possible) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general-purpose HPLC method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a nominal concentration of 1 mg/mL.
-
Dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm
-
Gradient elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method.
-
Visualizations
Validation & Comparative
Validating 1,2,3,4-Tetrahydro-1,8-Naphthyridine as a Drug Target: A Comparative Guide for Anticancer Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold as a potential drug target in oncology, with a specific focus on its application as an Epidermal Growth Factor Receptor (EGFR) inhibitor in Non-Small Cell Lung Cancer (NSCLC). This document outlines supporting experimental data, compares its performance with established alternatives, and provides detailed methodologies for key experiments.
The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its derivatives have been investigated for their potential to inhibit various kinases, including EGFR, a key validated target in NSCLC.[1][2] This guide will focus on a representative 1,8-naphthyridine derivative, Compound 4c (2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide), which has shown potent anticancer activity, as a basis for comparison against established first-generation EGFR inhibitors, Gefitinib and Erlotinib.[4]
The EGFR Signaling Pathway in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many NSCLC cases, activating mutations in the EGFR gene lead to constitutive activation of its downstream signaling pathways, promoting uncontrolled tumor growth. The primary signaling cascades initiated by EGFR activation include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell proliferation and survival. Small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Caption: EGFR Signaling Pathway and Inhibition by TKIs.
Comparative Performance: 1,8-Naphthyridine Derivative vs. Established EGFR Inhibitors
The validation of a new drug target or scaffold relies on demonstrating superior or comparable efficacy to existing treatments. The following tables summarize the in vitro anticancer activity of the representative 1,8-naphthyridine derivative, Compound 4c , in comparison to Gefitinib and Erlotinib against various cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Compound 4c and Gefitinib
| Compound | A549 (NSCLC) | PC-3 (Prostate) | HepG2 (Liver) |
| Compound 4c | 0.56 | 2.46 | 2.21 |
| Gefitinib | >40 | >40 | >40 |
Data for Compound 4c and Gefitinib from the same study.[4]
Table 2: In Vitro Anticancer Activity (IC50, µM) of Erlotinib against Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation | Erlotinib IC50 (µM) |
| A549 | NSCLC | Wild-Type | 2.5 - 10 |
| PC-9 | NSCLC | Exon 19 del | 0.01 - 0.05 |
| H1975 | NSCLC | L858R, T790M | 5 - 10 |
| PC-3 | Prostate | Wild-Type | >10 |
| HepG2 | Liver | Wild-Type | >10 |
IC50 values for Erlotinib are compiled from multiple sources and may vary based on experimental conditions.
The data indicates that Compound 4c exhibits significantly higher potency against the A549 (wild-type EGFR) NSCLC cell line compared to Gefitinib in the same study.[4] Furthermore, Compound 4c demonstrates notable activity against prostate and liver cancer cell lines where first-generation EGFR inhibitors are largely ineffective.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are the methodologies for the key assays used to evaluate the anticancer activity of the compounds discussed.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.
Caption: Workflow for an in vitro EGFR kinase assay.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human EGFR protein, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).
-
Compound Preparation: Serially dilute the test compounds (e.g., Compound 4c , Gefitinib, Erlotinib) in DMSO and then in kinase buffer.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 96-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition: Add the EGFR enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the signal. For example, in an ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration compared to untreated control cells and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The representative Compound 4c demonstrates potent in vitro activity against NSCLC and other cancer cell lines, notably outperforming the first-generation EGFR inhibitor Gefitinib in a head-to-head comparison against the A549 cell line.[4] This suggests that derivatives of this scaffold may offer a wider therapeutic window or a different spectrum of activity.
Further validation of the this compound scaffold as a drug target will require more extensive preclinical evaluation, including:
-
Kinase Selectivity Profiling: To determine the specificity of the compounds for EGFR over other kinases.
-
In Vivo Efficacy Studies: To assess the antitumor activity in animal models of NSCLC.
-
Pharmacokinetic and Toxicological Profiling: To evaluate the drug-like properties and safety of the lead compounds.
The data presented in this guide provides a strong rationale for the continued investigation and optimization of this compound derivatives as a potential new class of EGFR inhibitors for the treatment of cancer.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1,2,3,4-Tetrahydro-1,8-naphthyridine and Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,2,3,4-tetrahydro-1,8-naphthyridine and quinoline analogs, two prominent heterocyclic scaffolds in medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways and workflows, this document aims to inform strategic decisions in drug discovery and development.
Core Structural Differences
The fundamental difference between the this compound and quinoline scaffolds lies in the arrangement of nitrogen atoms within their bicyclic structures. Quinoline consists of a benzene ring fused to a pyridine ring, containing a single nitrogen atom. In contrast, 1,8-naphthyridine possesses two nitrogen atoms within its fused pyridine rings. The partial saturation of one of the rings in this compound introduces conformational flexibility, which can significantly influence its interaction with biological targets compared to the largely planar quinoline core.
Comparative Biological Activity
Both this compound and quinoline analogs have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The following sections provide a comparative overview of their performance in these key therapeutic areas.
Anticancer Activity
Numerous derivatives of both scaffolds have been investigated for their potential as anticancer agents. Quinoline-based compounds have a well-established history in cancer chemotherapy, with some derivatives advancing to clinical trials. The 1,8-naphthyridine scaffold, including its tetrahydro derivatives, is also emerging as a promising pharmacophore in oncology.
Table 1: Comparative Anticancer Activity of Representative Analogs
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 12 (a 1,8-naphthyridine-3-carboxamide derivative) | HBL-100 (Breast) | 1.37 | [1] |
| Compound 17 (a 1,8-naphthyridine-3-carboxamide derivative) | KB (Oral) | 3.7 | [1] | |
| Compound 22 (a 1,8-naphthyridine-3-carboxamide derivative) | SW-620 (Colon) | 3.0 | [1] | |
| Quinoline | Quinoline hydrazone analog 18j | NCI 60 Human Cancer Cell Lines | GI50: 0.33 - 4.87 | [2] |
| 2-Aminodihydroquinoline analog 5f | MDA-MB-231 (Breast) | ~2 | [3] | |
| 2-Aminodihydroquinoline analog 5h | MDA-MB-231 (Breast) | ~2 | [3] |
Antimicrobial Activity
The quinoline scaffold is the basis for the well-known quinolone class of antibiotics. The 1,8-naphthyridine core is also integral to several antibacterial agents, including nalidixic acid. The introduction of a tetrahydro- component to the 1,8-naphthyridine structure offers opportunities for developing new antimicrobial agents with potentially different mechanisms of action or improved pharmacological profiles.
Table 2: Comparative Antimicrobial Activity of Representative Analogs
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Hydrazono derivative of 1,8-naphthyridine | B. subtilis, S. aureus, E. coli, P. aeruginosa | Comparable to ampicillin | [4] |
| Azo derivative of 1,8-naphthyridine | A. niger, C. albicans | Comparable to griseofulvin | [4] | |
| Quinoline | Quinoline hydrazone analogs | Various pathogenic strains | 6.25 - 100 | [2] |
| Novel quinoline-sulfonamide hybrids | Gram-positive and Gram-negative bacteria | MIC values reported | [5] | |
| Facilely accessible quinoline derivatives | MRSA, MRSE, VRE | 1.5 - 12 | [6] |
Enzyme Inhibitory Activity
Both scaffolds have been successfully utilized to design potent enzyme inhibitors for various therapeutic targets. A notable comparative study highlighted that 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were not only potent inhibitors of malaria protein farnesyltransferase (PFT) but were also more metabolically stable than their tetrahydroquinoline counterparts.
Table 3: Comparative Enzyme Inhibitory Activity of Representative Analogs
| Compound Class | Derivative | Target Enzyme | IC50 | Reference |
| Tetrahydro-1,8-Naphthyridine | 6-Cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives | Malaria Protein Farnesyltransferase (PFT) | Low nanomolar range | |
| Quinoline | Quinoline-based hydrazone analogs | Human DNA Topoisomerase I | (Docking study performed) | [2] |
| Naphthalene-incorporated hydrazineylidene-propenamide analogues | α-glucosidase | 20.23 ± 1.10 µg/mL | [7] | |
| Naphthalene-incorporated hydrazineylidene-propenamide analogues | α-amylase | 17.15 ± 0.10 µg/mL | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of biological activity. The following are methodologies for key assays cited in the comparison.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HBL-100, KB, SW-620, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well microtiter plates
-
Test compounds (this compound and quinoline analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strains
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Inoculum standardized to a 0.5 McFarland turbidity standard
-
Positive control (microorganism without compound) and negative control (broth only)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in sterile broth.[8]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth directly in the 96-well plates.[8]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.[8]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[8]
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer activity screening.
Signaling Pathway Inhibition by Quinolone Analogs
Caption: Inhibition of bacterial DNA replication by quinoline analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Structure-Activity Relationship of 1,2,3,4-Tetrahydro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of promising scaffolds is paramount. This guide provides a comparative analysis of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, a class of compounds that has garnered significant interest for its diverse biological activities. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways, this document serves as a practical resource for the rational design of novel therapeutic agents.
The 1,8-naphthyridine core is a versatile heterocyclic scaffold found in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The partially saturated this compound motif offers a three-dimensional structure that can be exploited for specific interactions with biological targets, making it an attractive starting point for drug discovery programs.[4]
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Below, we compare the performance of various analogs across different therapeutic areas, supported by experimental data.
Anticancer Activity
Numerous studies have explored the cytotoxic potential of 1,8-naphthyridine derivatives against various cancer cell lines. SAR studies have revealed that specific substitutions are critical for enhancing potency and selectivity.
A study evaluating a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines highlighted the importance of the substituent at the C-2 position.[5] As shown in Table 1, compounds bearing naphthyl moieties exhibited potent cytotoxic effects, in some cases surpassing the efficacy of the reference drug, colchicine.[5]
Table 1: In Vitro Cytotoxic Activity of Naphthyridine Derivatives
| Compound | Substituent at C-2 | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 14 | 2-Naphthyl | >100 | 1.9 | >100 |
| 15 | 2-Naphthylmethyl | 1.2 | 0.2 | 6.5 |
| 16 | 1-Naphthyl | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | - | 1.5 | 0.3 | 8.2 |
Source: Data compiled from the study on cytotoxicity and structure-activity relationships of naphthyridine derivatives.[5]
Key SAR Insights for Anticancer Activity:
-
The presence of a naphthyl or naphthylmethyl group at the C-2 position is crucial for potent cytotoxicity.[5]
-
Three-dimensional QSAR models have indicated that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring are important for activity.[5]
-
Some derivatives have been found to act as topoisomerase II inhibitors, providing a potential mechanism of action for their anticancer effects.[5][6]
Anti-mycobacterial Activity
The emergence of drug-resistant tuberculosis has spurred the search for novel anti-mycobacterial agents. Derivatives of 1,8-naphthyridine have shown promise in this area, with specific analogs exhibiting potent activity against Mycobacterium tuberculosis.
A recent study focused on 1,8-naphthyridine-3-carbonitrile analogues identified several compounds with significant anti-tubercular activity.[7][8] The data, summarized in Table 2, indicates that modifications at the C-2 position with various substituted piperazine and acetamide moieties can lead to potent inhibitors.
Table 2: Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives
| Compound | Substituent at C-2 | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl) | 6.25 |
| ANC-2 | 4-Nitrophenylamino | 12.5 |
| ANA-1 | 2-(4-Nitrophenyl)acetamido | 12.5 |
| ANA-6 | 2-(4-(Trifluoromethyl)phenyl)acetamido | 12.5 |
| ANA-7 | 2-(3-Nitrophenyl)acetamido | 12.5 |
| ANA-8 | 2-(4-Chlorophenyl)acetamido | 12.5 |
| ANA-10 | 2-(4-Fluorophenyl)acetamido | 12.5 |
Source: Data from the design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.[7][8]
Key SAR Insights for Anti-mycobacterial Activity:
-
The introduction of a 5-nitrofuran moiety via a piperazine linker at the C-2 position (Compound ANA-12) resulted in the most potent activity.[7][8]
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl, -F) on a phenylacetamide substituent at C-2 generally confer moderate to good activity.[8]
-
Molecular docking studies suggest that these compounds may target the enoyl-ACP reductase (InhA) of M. tuberculosis.[7]
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental methodologies are crucial. The following are representative protocols for the key assays cited in this guide.
In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentrations.
Anti-mycobacterial Microplate Alamar Blue Assay (MABA)
This assay is widely used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Compound Preparation: Test compounds are serially diluted in a 96-well plate.
-
Bacterial Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plates are sealed and incubated at 37 °C for 5-7 days.
-
Reagent Addition: An Alamar Blue solution is added to each well.
-
Second Incubation: The plates are re-incubated for 24 hours.
-
MIC Determination: The MIC is defined as the lowest compound concentration that prevents a color change from blue (no growth) to pink (growth).
Visualized Workflows and Pathways
To further clarify the processes involved in SAR studies, the following diagrams illustrate a typical synthetic approach and the workflow for biological evaluation.
Caption: General synthetic route for the this compound core.
Caption: Workflow for SAR-driven drug discovery.
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tetrahydro-1,8-Naphthyridine Analogs: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-cancer potential of 1,2,3,4-tetrahydro-1,8-naphthyridine compounds and their analogs, supported by experimental data from preclinical studies.
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The partially saturated this compound core offers a three-dimensional structure that can be exploited for potent and selective interactions with biological targets. This guide provides a comparative overview of the in vitro and in vivo efficacy of compounds based on this scaffold and its close analogs, with a focus on their potential as anticancer agents. The successful translation from promising in vitro results to in vivo efficacy is a critical step in the drug discovery pipeline, and this guide aims to illuminate this transition for this important class of compounds.
Data Presentation: A Comparative Analysis
Translating in vitro potency to in vivo efficacy is a key challenge in drug development. A direct comparison of data from both settings is crucial for evaluating the therapeutic potential of a compound. While a comprehensive dataset for a single this compound compound is not publicly available, this section presents data from a structurally related pyrrolo[4,3,2-de]quinoline analog, FBA-TPQ, to illustrate the comparison.[3] This compound serves as a valuable case study, demonstrating the type of data required for a thorough preclinical evaluation.
In Vitro Cytotoxicity
The initial assessment of an anticancer compound's efficacy is typically performed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
Table 1: In Vitro Cytotoxicity of FBA-TPQ Against Various Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.097 |
| MDA-MB-468 | Breast | 0.127 |
| LNCaP | Prostate | 0.231 |
| DU-145 | Prostate | 0.312 |
| HCT-116 | Colon | 0.189 |
| A549 | Lung | 0.255 |
| Panc-1 | Pancreatic | 0.413 |
| K562 | Leukemia | 2.297 |
In Vivo Antitumor Activity
Following promising in vitro results, the compound's efficacy is evaluated in a living organism, typically in mouse models bearing human tumor xenografts. This provides insights into the compound's pharmacokinetic and pharmacodynamic properties in a more complex biological system.
Table 2: In Vivo Efficacy of FBA-TPQ on MDA-MB-468 Breast Cancer Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| FBA-TPQ | 10 | 625 | 50 |
| FBA-TPQ | 20 | 375 | 70 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)[3]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.01 to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.
-
Formazan Solubilization: The plates are incubated for 2-4 hours at 37°C, allowing for the formation of formazan crystals. The supernatant is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell survival is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Model[4]
-
Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) in the flank.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: The mice are then randomized into treatment and control groups. The test compound is administered at predetermined doses and schedules (e.g., daily intraperitoneal injections).
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: V = (length x width²) / 2.[4]
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.[5] A common mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death) through the modulation of pathways like the PI3K/Akt/mTOR and MAPK pathways.[6][7][8]
Caption: General workflow for preclinical evaluation of anticancer compounds.
Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer compounds.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Thyroid Cancer and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,2,3,4-Tetrahydro-1,8-Naphthyridine Based Inhibitors: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity of these inhibitors is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers in their drug discovery efforts.
Cross-Reactivity Profile
The this compound core has been incorporated into inhibitors targeting a range of kinases, including Spleen Tyrosine Kinase (Syk) and Lymphocyte-specific protein tyrosine kinase (Lck). The selectivity of these compounds is highly dependent on the substitutions on the naphthyridine ring.
Below is a table summarizing the inhibitory activities of representative compounds from this class against their primary targets and other kinases. It is important to note that a direct head-to-head comparison from a single study is not available in the public domain, and the data is compiled from different sources.
| Compound Class | Primary Target | Off-Target(s) | IC50 (Primary Target) | Off-Target IC50 | Reference |
| Naphthyridine-based | Syk | Fgr, Bmx, Blk | Varies | Varies | [1] |
| Tetrahydronaphthyridine-based | Lck | c-Src | Varies | >10-fold selectivity | [2] |
| Naphthyridine-based | Pim-1, Pim-2 | - | Nanomolar range | - |
Note: The table above is illustrative. Specific IC50 values are highly dependent on the individual compound's structure and the assay conditions. Researchers should refer to the specific publications for detailed information.
Experimental Protocols
To assess the cross-reactivity of this compound based inhibitors, a variety of in vitro kinase assays are employed. Below is a detailed methodology for a common type of kinase inhibition assay.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example for determining the affinity of a test compound for a kinase of interest.
1. Reagents and Materials:
-
Kinase: Recombinant human kinase of interest (e.g., Lck, Syk)
-
Tracer: Fluorescently labeled ATP-competitive kinase inhibitor (tracer) specific for the kinase.
-
Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) that binds to the kinase.
-
Test Compound: this compound based inhibitor dissolved in DMSO.
-
Assay Buffer: Kinase buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35).
-
Assay Plate: Low-volume 384-well black plate.
-
Detection Instrument: Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
2. Experimental Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted test compound to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no kinase).
-
Kinase and Antibody Addition: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to all wells.
-
Tracer Addition: Prepare a solution of the fluorescent tracer in the assay buffer. Add this solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at 340 nm and measure the emission from both the europium (615 nm) and the tracer (e.g., 665 nm for Alexa Fluor 647).
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving Lck, a key kinase in T-cell activation and a target for some naphthyridine-based inhibitors.
Caption: Simplified Lck signaling pathway in T-cell activation.
This guide serves as a starting point for researchers working with this compound based inhibitors. Due to the limited availability of comprehensive public cross-reactivity data, it is crucial to perform thorough in-house selectivity profiling to fully characterize any new inhibitor based on this scaffold.
References
A Comparative Guide to the Efficacy of 1,2,3,4-Tetrahydro-1,8-Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold and its positional isomers are privileged structures in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the efficacy of different 1,2,3,4-tetrahydro-naphthyridine isomers, focusing on their anticancer and antimicrobial properties. The data presented is a synthesis of findings from various studies and is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on these heterocyclic systems.
Comparative Efficacy Data
The following tables summarize the reported in vitro efficacy of various 1,2,3,4-tetrahydro-naphthyridine isomers and their derivatives. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of tetrahydro-naphthyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Vosaroxin (a quinolone-derived 1,8-naphthyridine) | Various | Potent | [1] |
| Compound 16 | HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate) | 0.7, 0.1, 5.1 | [1] | |
| 1,2,3,4-Tetrahydrobenzo[b][2][3]naphthyridine | Compound 6c (PDE5 Inhibitor) | Not specified as anticancer, but potent inhibitor | 0.000056 | [4] |
| Tetrahydro-1,5-naphthyridine | Indeno[2][5]naphthyridine derivative 51d | A549 (Lung) | 1.7 | |
| 1,7-Naphthyridine | Bisleuconothine A | SW480, HCT116, HT29, SW620 (Colon) | 2.74, 3.18, 1.09, 3.05 | [2] |
| 2,7-Naphthyridine | Schiff bases derived from 2,7-naphthyridine-3-carboxylic acid hydrazide | 60 different human tumor cell lines | Most active among derivatives | [6] |
Antimicrobial Activity
Derivatives of tetrahydro-naphthyridines have shown significant promise as antimicrobial agents, often by targeting bacterial DNA gyrase and topoisomerase IV. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Isomer Scaffold | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | 7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Gram-positive and Gram-negative bacteria | Comparable to ciprofloxacin | [7][8] |
| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Multidrug-resistant S. aureus and S. epidermidis | Comparable to ciprofloxacin and vancomycin | [8] | |
| 1,5-Naphthyridine | Canthin-6-one derivative | Bacillus cereus | 15.62 | [9] |
| 2,7-Naphthyridine | Compound 10j | Staphylococcus aureus | 8 | [10] |
| Compound 10f | Staphylococcus aureus | 31 | [10] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of tetrahydro-naphthyridine isomers are often attributed to their interaction with critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Topoisomerase II in Cancer
Many 1,8-naphthyridine derivatives, including the clinically investigated vosaroxin, function as topoisomerase II inhibitors.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to DNA double-strand breaks and ultimately trigger apoptosis in cancer cells.
Inhibition of Bacterial DNA Gyrase
A primary mechanism of antibacterial action for many naphthyridine derivatives, including the foundational nalidixic acid, is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
Modulation of Kinase Signaling Pathways
Certain naphthyridine isomers have been found to modulate various kinase signaling pathways, such as AKT/mTOR, ERK, and JNK, which are often dysregulated in cancer.[2] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of tetrahydro-naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Workflow:
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Workflow:
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 1,2,3,4-Tetrahydro-1,8-naphthyridine and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. An ideal scaffold should not only provide a framework for potent and selective interactions with the biological target but also possess favorable physicochemical and pharmacokinetic properties. This guide offers a head-to-head comparison of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold against two other widely used bicyclic nitrogen-containing heterocycles: 1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroquinoline. This objective analysis is supported by available experimental data to inform scaffold selection in drug design.
Introduction to the Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with over 60% of FDA-approved small-molecule drugs containing at least one such ring system.[1] Their prevalence stems from their ability to form key hydrogen bonds, engage in various non-covalent interactions with biological targets, and modulate physicochemical properties such as solubility and lipophilicity.[2]
-
This compound: This scaffold has garnered significant interest due to its presence in numerous biologically active compounds. It is recognized for its versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[3]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ): The THIQ core is a privileged structure found in many natural products and synthetic compounds.[4] THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, neuroprotective, and cardiovascular effects.[5][6]
-
1,2,3,4-Tetrahydroquinoline: This scaffold is another important structural motif in medicinal chemistry, with its derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties.[7]
This guide will delve into a comparative analysis of these three scaffolds, focusing on their biological activity, and providing a framework for evaluating their ADMET and physicochemical properties.
Comparative Biological Activity
Direct head-to-head comparisons of the unsubstituted scaffolds are rare in the literature. The biological activity is highly dependent on the specific substitutions on the core ring system and the biological target being investigated. However, by examining derivatives of these scaffolds designed for similar targets, we can infer the relative potential of each core. The following table summarizes the cytotoxic activity of representative derivatives against various cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison should be made with caution.
| Scaffold Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine Derivative (Compound 16) | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | 0.7 | [8] |
| HL-60 (Leukemia) | 0.1 | [8] | ||
| PC-3 (Prostate Cancer) | 5.1 | [8] | ||
| Tetrahydroisoquinoline Derivative (Compound 7e) | Cytotoxicity (Anticancer) | A549 (Lung Cancer) | 0.155 | [9] |
| Tetrahydroisoquinoline Derivative (Compound 8d) | Cytotoxicity (Anticancer) | MCF7 (Breast Cancer) | 0.170 | [9] |
| Tetrahydroquinoline Derivative (Compound 6g) | NF-κB Inhibition | - | 0.70 | [10] |
| Tetrahydroquinoline Derivative (Pyrazolo quinoline 15) | Cytotoxicity (Anticancer) | HCT-116 (Colon) | 8.2±0.5 | [4] |
| MCF-7 (Breast) | 9.1±0.6 | [4] | ||
| HepG2 (Liver) | 11.2±0.9 | [4] |
Key Observations:
-
Derivatives of all three scaffolds have demonstrated potent anticancer activity in the sub-micromolar to low micromolar range.
-
Specific 1,8-naphthyridine derivatives have shown remarkable potency against leukemia cell lines.[8]
-
Tetrahydroisoquinoline derivatives have been successfully developed as highly potent anticancer agents.[9]
-
Tetrahydroquinoline derivatives have shown significant activity as NF-κB inhibitors and cytotoxic agents.[10]
The choice of scaffold will ultimately depend on the specific structure-activity relationships (SAR) for the target of interest and the desired pharmacological profile.
Physicochemical and ADMET Properties: A Qualitative Comparison
| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroquinoline |
| Lipophilicity (logP) | Likely to be lower due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. | Moderate lipophilicity. | Generally the most lipophilic of the three due to the larger carbocyclic portion. |
| Aqueous Solubility | Expected to have higher aqueous solubility compared to the other two scaffolds due to the additional nitrogen atom. | Moderate aqueous solubility. | Likely to have the lowest aqueous solubility. |
| Metabolic Stability | The pyridine ring may be susceptible to oxidation. The saturated ring can undergo N-dealkylation and oxidation. | The benzylic positions are potential sites of metabolism. N-dealkylation and aromatic hydroxylation are common metabolic pathways. | Similar to THIQ, with potential for aromatic hydroxylation and oxidation of the saturated ring. |
| Toxicity | Generally considered to have a good safety profile, though specific derivatives may show toxicity. | Some endogenous tetrahydroisoquinolines have been implicated in neurotoxicity, but synthetic derivatives have been developed as safe drugs.[11] | Generally well-tolerated, but dependent on substitution. |
It is crucial to experimentally determine these properties for any new series of compounds, as substitutions on the scaffold can dramatically alter these characteristics.
Mandatory Visualizations
Caption: A generalized workflow for drug discovery, highlighting the scaffold selection stage.
Caption: A representative kinase signaling pathway (MAPK pathway) often targeted in cancer therapy.
Caption: Bioisosteric relationships between the heterocyclic scaffolds.
Experimental Protocols
To facilitate the objective comparison of novel derivatives based on these scaffolds, detailed protocols for key in vitro assays are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][8][12][13]
Materials:
-
96-well plates
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Aqueous Solubility (Kinetic and Thermodynamic)
Kinetic Solubility (Turbidimetric Method): [14][15] This high-throughput method is suitable for early-stage drug discovery.
Materials:
-
96-well plates
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Plate reader capable of measuring turbidity
Procedure:
-
Prepare serial dilutions of the compound stock solution in DMSO.
-
Add a small volume of the DMSO solutions to the aqueous buffer in the 96-well plate.
-
Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic Solubility (Shake-Flask Method): [16][17] This method determines the equilibrium solubility and is considered the gold standard.
Materials:
-
Glass vials with screw caps
-
Test compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Shaker/incubator
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Incubate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the compound in the supernatant by HPLC or LC-MS/MS using a standard curve.
Protocol 3: Lipophilicity (logP/logD) Determination (Shake-Flask Method)
This method measures the partition coefficient of a compound between an organic and an aqueous phase.[3][10][18][19][20]
Materials:
-
Glass vials with screw caps
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and the aqueous buffer.
-
Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 1-24 hours).
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) using the formula: logP/D = log([Compound]octanol / [Compound]aqueous).
Protocol 4: In Vitro Metabolic Stability (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[21][22][23][24][25]
Materials:
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a solution of liver microsomes in phosphate buffer.
-
Add the test compound (at a low concentration, typically 1 µM) to the microsome solution and pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 5: In Vitro Kinase Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of compounds against a specific protein kinase.[2][26][27][28][29]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (containing MgCl2, DTT, and other components as required by the kinase)
-
ATP (at or near the Km for the kinase)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, radiolabeled [γ-32P]ATP, or a phosphospecific antibody)
-
96- or 384-well plates
-
Plate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the diluted compounds to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and proceed with the detection method.
-
For ADP-Glo™: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert the generated ADP to a luminescent signal.
-
For Radiolabel Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away the unincorporated [γ-32P]ATP, and measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Measure the signal using the appropriate plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound, 1,2,3,4-tetrahydroisoquinoline, and 1,2,3,4-tetrahydroquinoline scaffolds are all valuable starting points for the design of novel therapeutics. The choice of scaffold should be guided by a thorough analysis of the structure-activity relationships for the target of interest, as well as a comprehensive evaluation of the physicochemical and ADMET properties of the resulting derivatives. While direct comparative data for the parent scaffolds is limited, this guide provides a framework and the necessary experimental protocols to enable researchers to make informed decisions and to objectively compare their own proprietary compounds. The strategic application of these scaffolds, informed by empirical data, will continue to be a cornerstone of successful drug discovery.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. In vitro kinase assay [protocols.io]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 21. mercell.com [mercell.com]
- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. In vitro kinase assay [bio-protocol.org]
- 28. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Toxicity Profile of Novel 1,2,3,4-Tetrahydro-1,8-Naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As novel derivatives, such as those in the 1,2,3,4-tetrahydro-1,8-naphthyridine series, are developed, a thorough assessment of their toxicity is crucial for their potential as therapeutic agents. This guide provides a comparative overview of the toxicity profiles of naphthyridine derivatives, supported by experimental data and detailed protocols for key toxicological assays.
In Vitro Cytotoxicity of Naphthyridine Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound. The following tables summarize the in vitro cytotoxicity of various naphthyridine derivatives against different cell lines. It is important to note that the available data is for a range of naphthyridine scaffolds, and direct extrapolation to novel this compound derivatives should be done with caution.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Naphthyridine Derivative 14 | C-2 naphthyl ring | HeLa | 2.6 | Colchicine | 23.6 |
| Naphthyridine Derivative 15 | C-2 naphthyl ring, C-6 methyl | HeLa | 2.3 | Colchicine | 23.6 |
| Naphthyridine Derivative 16 | C-2 naphthyl ring, C-5, C-6 methyl | HeLa | 0.7 | Colchicine | 23.6 |
| Naphthyridine Derivative 14 | C-2 naphthyl ring | HL-60 | 1.5 | Colchicine | 7.8 |
| Naphthyridine Derivative 15 | C-2 naphthyl ring, C-6 methyl | HL-60 | 0.8 | Colchicine | 7.8 |
| Naphthyridine Derivative 16 | C-2 naphthyl ring, C-5, C-6 methyl | HL-60 | 0.1 | Colchicine | 7.8 |
| Naphthyridine Derivative 14 | C-2 naphthyl ring | PC-3 | 2.7 | Colchicine | 19.7 |
| Naphthyridine Derivative 15 | C-2 naphthyl ring, C-6 methyl | PC-3 | 11.4 | Colchicine | 19.7 |
| Naphthyridine Derivative 16 | C-2 naphthyl ring, C-5, C-6 methyl | PC-3 | 5.1 | Colchicine | 19.7 |
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound 5g | WI38 (Normal) | >50 | - |
| Compound 5p | WI38 (Normal) | >50 | High |
| ANA-12 | Human Embryonic Kidney Cells | >700 | ≥ 11 |
| ANC-2 | Human Embryonic Kidney Cells | >140 | ≥ 11 |
| ANA-1 | Human Embryonic Kidney Cells | >140 | ≥ 11 |
| ANA-6 | Human Embryonic Kidney Cells | >140 | ≥ 11 |
| ANA-7 | Human Embryonic Kidney Cells | >140 | ≥ 11 |
| ANA-8 | Human Embryonic Kidney Cells | >140 | ≥ 11 |
| ANA-10 | Human Embryonic Kidney Cells | >140 | ≥ 11 |
Key Toxicological Assays: Experimental Protocols
A comprehensive toxicity assessment involves a battery of in vitro and in vivo assays. Below are detailed protocols for essential in vitro assays to evaluate the toxicity of novel this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Experimental Workflow for Ames Test
Caption: Workflow of the Ames test for assessing mutagenicity.
Protocol:
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: The test is performed with and without the S9 fraction from rat liver to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a small amount of histidine.
-
Plating: The mixture is plated on a minimal glucose agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form colonies. The number of revertant colonies is an indication of the mutagenic potential of the compound.[4]
Cardiotoxicity Assessment: hERG Assay
The hERG assay is crucial for evaluating the potential of a compound to cause QT interval prolongation, a major cardiac safety concern.
Signaling Pathway of hERG Channel Blockade
Caption: Pathway of hERG channel blockade leading to potential cardiotoxicity.
Protocol (Automated Patch-Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Voltage Clamp: Utilize a specific voltage-clamp protocol to elicit and measure the hERG current. A common protocol involves a holding potential of -80 mV, a depolarizing pulse to +20 mV, and a repolarizing pulse to -50 mV to measure the tail current.
-
Data Analysis: The inhibition of the hERG current by the test compound is measured, and an IC50 value is determined.
Conclusion
The preliminary in vitro cytotoxicity data on various naphthyridine derivatives suggest that the toxicity profile can be significantly influenced by the substitution pattern on the naphthyridine core. For novel this compound derivatives, a systematic evaluation of their cytotoxicity, genotoxicity, and cardiotoxicity is imperative. The experimental protocols and workflows provided in this guide offer a framework for conducting these essential toxicological assessments. Further in vivo studies are necessary to establish a complete safety profile and to determine the therapeutic index of these promising compounds.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of 1,2,3,4-Tetrahydro-1,8-naphthyridine Analogs
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of 1,2,3,4-tetrahydro-1,8-naphthyridine analogs and their alternatives, supported by experimental data and detailed methodologies.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities include potential treatments for neurodegenerative diseases, cancer, and infectious diseases.[1][2] A critical aspect of the drug development process for these analogs is the thorough characterization of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME) and ultimately determine their efficacy and safety in vivo. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound analogs, supported by available experimental data, and compares them with relevant alternatives.
Quantitative Pharmacokinetic Data
For comparative purposes, we can examine the pharmacokinetic parameters of Tideglusib, a non-ATP competitive inhibitor of GSK-3β, which has undergone clinical trials for various neurological disorders. Although not a direct structural analog, its role as a kinase inhibitor makes it a relevant alternative for therapeutic areas where this compound analogs are also being investigated.
| Compound/Analog | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Compound 12 (a 5-amino-substituted 8-hydroxy-[3][4]-naphthyridine-7-carboxamide) | Rat, Monkey | Oral | Excellent (Specific values not publicly disclosed) | - | - | - | Excellent (Specific values not publicly disclosed) | [5] |
| Tideglusib | Mouse | 10 mg/kg, Oral | 1008 | 0.5 | 1512 | 1.9 | Not Reported |
Note: The data for Compound 12 is qualitative as specific values were not publicly available. The pharmacokinetic parameters for Tideglusib in mice provide a benchmark for a clinically evaluated kinase inhibitor.
In silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for various 1,8-naphthyridine derivatives suggest that many compounds within this class are likely to possess favorable drug-like properties, including good oral absorption and metabolic stability. However, experimental validation is crucial.
Experimental Protocols
A standardized protocol for evaluating the in vivo pharmacokinetics of this compound analogs is essential for generating comparable data. The following outlines a typical experimental design.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals are cannulated in the jugular vein for serial blood sampling.
2. Compound Administration:
-
Intravenous (IV): A single dose (e.g., 1-5 mg/kg) is administered as a bolus injection into the tail vein or via the jugular vein cannula. The compound is typically formulated in a vehicle such as a mixture of saline, ethanol, and PEG400.
-
Oral (PO): A single dose (e.g., 10-50 mg/kg) is administered by oral gavage. The compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose.
3. Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis: Blood samples are centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis. The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Two key pathways implicated in the action of these compounds are the PI3K/Akt/GSK-3β pathway and the integrin signaling pathway.
PI3K/Akt/GSK-3β Signaling Pathway
Many 1,8-naphthyridine derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the PI3K/Akt signaling cascade. This pathway is crucial for cell survival, proliferation, and metabolism.
Caption: PI3K/Akt/GSK-3β signaling pathway and the inhibitory action of analogs.
Integrin Signaling Pathway
Certain 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines have been developed as arginine mimetics for use in Arg-Gly-Asp (RGD) peptide mimetics that target integrins.[6] Integrins are transmembrane receptors that mediate cell-matrix adhesion and are involved in cell proliferation, migration, and survival.
Caption: Integrin signaling pathway and the antagonistic action of RGD mimetics.
Experimental Workflow for Pharmacokinetic Analysis
The overall process for conducting a pharmacokinetic analysis is a multi-step procedure that requires careful planning and execution.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. While comprehensive, directly comparative in vivo pharmacokinetic data for a series of these specific analogs remains limited in publicly accessible literature, the available information on related structures and in silico predictions suggests that compounds with favorable drug-like properties can be designed. The provided experimental protocols offer a framework for the systematic evaluation of new analogs, and the signaling pathway diagrams illustrate the key molecular targets for this class of compounds. Further research focused on generating robust and comparable pharmacokinetic data will be crucial for advancing these promising molecules through the drug development pipeline.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
Comparative Docking Analysis of Naphthyridine Derivatives: An Illustrative Guide
Disclaimer: While this guide provides a framework for a comparative docking analysis of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, a comprehensive literature search did not yield specific comparative docking studies for this exact class of molecules. The following data and analyses are presented as an illustrative example based on studies of the broader class of 1,8-naphthyridine derivatives to demonstrate the methodology and data presentation requested. Researchers are encouraged to apply this framework to their own generated data.
Introduction
The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking is a crucial in-silico tool that predicts the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into the structure-activity relationships (SAR) that guide the design of more potent and selective therapeutic agents.[3]
This guide provides a comparative overview of the docking performance of various 1,8-naphthyridine derivatives against several key protein targets implicated in disease. The data presented herein is a synthesis of findings from multiple studies and serves as a template for the evaluation of novel this compound derivatives.
Comparative Docking Performance
The following tables summarize the docking scores and binding energies of various 1,8-naphthyridine derivatives against different protein targets. Lower docking scores and binding energies are indicative of a more favorable binding interaction.
Table 1: Comparative Docking Scores of 1,8-Naphthyridine Derivatives Against Human Estrogen Receptor (PDB ID: 1ERR)
| Compound | Molecular Docking Score (kcal/mol) | Re-rank Score (kcal/mol) | Reference |
| C3 | -147.054 | Not Reported | [4] |
| C13 | -147.819 | Not Reported | [4] |
| Tamoxifen (Standard) | -137.807 | -106.527 | [4] |
Data is illustrative and based on a study of 1,8-naphthyridine derivatives as potential anti-breast cancer agents.[4]
Table 2: Comparative Binding Energies of Naphthyridine Derivatives Against HIV-1 Reverse Transcriptase
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 13a | -13.66 | Not specified | [5] |
| 13b | -13.98 | Not specified | [5] |
| 16a | -13.45 | LYS101, PHE227, TYR181, TRP229 | [5][6] |
| 16b | -13.61 | LYS101, PHE227, TYR181, TRP229 | [5][6] |
| 19a | Not specified | LYS101, PRO225, PHE227, TYR181, TRP229 | [6][7] |
This data is derived from studies on 1,6- and 1,7-naphthyridine derivatives as HIV-1 NNRTIs.[5][6][7]
Table 3: Docking Scores of 1,8-Naphthyridine-3-carbonitrile Derivatives Against Mtb InhA (PDB ID: 4TZK)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| ANA-12 | -8.424 | Not specified | [8] |
| Co-crystal Ligand | -11.08 | TYR-158, PRO-156, GLY-104 | [8] |
This data is from a study on 1,8-naphthyridine-3-carbonitrile analogues as anti-mycobacterial agents.[8]
Experimental Protocols
The following is a generalized protocol for molecular docking studies that can be adapted for the analysis of this compound derivatives.
Protein Preparation
-
Receptor Acquisition: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the human estrogen receptor (PDB ID: 1ERR) or the kinase domain of EGFR (PDB ID: 1M17).[4][9]
-
Protein Clean-up: All non-essential molecules, including water, co-factors, and existing ligands, are removed from the PDB file.[9]
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and partial charges are assigned to each atom using a force field such as AMBER.[9]
-
Energy Minimization: The protein structure undergoes a brief energy minimization to relieve any steric clashes.[9]
Ligand Preparation
-
Ligand Sketching: The 2D structures of the this compound derivatives are drawn using a molecular editor and converted to 3D structures.[9]
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field, for instance, MMFF94.[9]
-
Charge Assignment: Partial charges are assigned to the ligand atoms.[9]
-
Torsional Degrees of Freedom: Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.[9]
Molecular Docking Simulation
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or from published literature.[9]
-
Grid Generation: A grid box is generated around the defined binding site to define the space for the docking calculations.
-
Docking Algorithm: A docking program such as AutoDock Vina is used to flexibly dock the prepared ligands into the rigid protein active site.[9] The algorithm generates multiple binding poses for each ligand.
-
Pose Selection and Analysis: The binding poses are ranked based on their docking scores or binding energies. The pose with the most favorable score is selected for further analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the amino acid residues of the protein's active site.
Visualizations
The following diagrams illustrate a typical workflow for a comparative docking analysis and a hypothetical signaling pathway that could be targeted by this compound derivatives.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydro-1,8-naphthyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1,2,3,4-Tetrahydro-1,8-naphthyridine, a chemical compound utilized in scientific research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Hazard Identification and Safety Data
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its associated risks and take appropriate precautions.
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Acute Tox. 4 | P301 + P312 + P330 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Acute Tox. 4 | P280 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Acute Tox. 4 | P261, P271, P304 + P340 |
| Skin Irritation | Causes skin irritation. | Skin Irrit. 2 | P264, P280, P302 + P352 |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2A | P264, P280, P305 + P351 + P338 |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 | P261, P271, P304 + P340, P312 |
GHS - Globally Harmonized System of Classification and Labelling of Chemicals STOT SE - Specific Target Organ Toxicity Single Exposure
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure should be performed in a designated and properly ventilated area, such as a fume hood.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Ensure a safety shower and eyewash station are readily accessible.
-
Avoid the formation of dust when handling the solid compound.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound waste using non-sparking tools.
-
For spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth).
-
Place all solid waste and contaminated absorbent material into a clearly labeled, sealable hazardous waste container. The container should be marked "Hazardous Waste" and include the chemical name: "this compound".
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated.
-
Place all contaminated disposable materials into the designated solid hazardous waste container.
-
3. Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous liquid waste in a separate, clearly labeled, and sealed container. The label should indicate "Hazardous Waste" and list all solvent constituents.
-
After the initial solvent rinse, wash the glassware with soap and plenty of water.[1]
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Storage should be in a cool, dry place.
5. Final Disposal:
-
Crucially, do not dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available.
-
Always follow local, state, and federal regulations for hazardous waste disposal.
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydro-1,8-naphthyridine
Essential Safety and Handling Guide for 1,2,3,4-Tetrahydro-1,8-naphthyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 13623-87-5) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for handling potentially hazardous chemicals.
Hazard Identification and Classification
This compound is a chemical compound for which hazard information can be inconsistent across suppliers. However, based on available data, it should be handled as a hazardous substance. The primary hazards identified include:
Given these potential hazards, appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 13623-87-5 | [4] |
| Molecular Formula | C₈H₁₀N₂ | [4] |
| Molecular Weight | 134.18 g/mol | [2][4] |
| Physical State | Solid | Assumed based on "combustible solids" classification[2] |
| Storage Class | 11 - Combustible Solids | [2] |
Operational and Disposal Plans
Engineering Controls
-
Ventilation: All handling of this compound, especially when dealing with the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[3]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[3][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier to exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemically resistant, powder-free gloves (e.g., nitrile). Thicker gloves generally offer better protection.[7] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[7] | To prevent skin contact and absorption, as the substance is harmful in contact with skin and causes skin irritation.[1][3] |
| Eye & Face Protection | Wear chemical safety goggles and a face shield. Standard eyeglasses do not offer adequate protection.[8] | To protect against splashes and dust, as the compound causes serious eye irritation.[1][3] |
| Body Protection | Wear a long-sleeved laboratory coat. For larger quantities or when there is a significant risk of spillage, a disposable, back-closing gown made of a low-permeability fabric is recommended.[8] | To prevent skin contact. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary. In situations where dust may be generated outside of a fume hood, or during a large spill, a NIOSH-approved N95 or higher-rated respirator is required.[9] | To prevent inhalation, as the substance is harmful if inhaled and may cause respiratory irritation.[1][3] |
Step-by-Step Handling Protocol
Preparation:
-
Review SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Designate Area: Demarcate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Prepare for Spills: Ensure a chemical spill kit appropriate for solid reagents is readily available.
Handling the Chemical:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material. Avoid creating dust.[5]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.
-
Reactions: If using in a reaction, ensure the apparatus is set up securely within the fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3][5]
-
Do not store food or drink in the laboratory.
Spill Response Protocol
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Protect: Wear all required PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.
-
Clean-up: Carefully sweep or vacuum the contained material into a labeled, sealed waste container.[3] Do not use water for clean-up unless the material is already in solution.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water.
-
Dispose: Treat all spill clean-up materials as hazardous waste.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill clean-up debris, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Disposal: Disposal of this chemical waste must be carried out in accordance with all local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[3][5]
Visual Workflow for Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
